Product packaging for 3-(Benzyloxy)propanoic acid(Cat. No.:CAS No. 27912-85-2)

3-(Benzyloxy)propanoic acid

Cat. No.: B118377
CAS No.: 27912-85-2
M. Wt: 180.2 g/mol
InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzyloxy)propanoic acid is a valuable synthetic intermediate and building block in organic chemistry and drug discovery. Its structure, featuring a carboxylic acid group and a benzyl-protected ether, makes it a versatile reagent for hydroxypropionyl alkylation, a process used to introduce a functionalized side chain into more complex molecules . In pharmaceutical research, this compound serves as a key intermediate in the synthesis of diverse active agents. It has been utilized in the development of 5-HT3 receptor modulators for neurological applications and has been incorporated into the structure of novel TREX1 inhibitors . Furthermore, its derivatives are actively explored in medicinal chemistry, as demonstrated by its role as a precursor in the synthesis of bornyl derivatives evaluated for their significant antidiabetic activity, showing potential in reducing blood glucose and correcting lipid metabolism disorders . Beyond pharmaceuticals, this compound finds application in material science, where it can be used to modify polymers and other materials to alter their physical properties and enhance characteristics such as stability and reactivity . Its utility in catalytic studies, such as the aerobic oxidation of alcohols, further underscores its relevance in developing sustainable chemical methodologies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B118377 3-(Benzyloxy)propanoic acid CAS No. 27912-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGUGVRKYBSDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575690
Record name 3-(Benzyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-85-2
Record name 3-(Benzyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Benzyloxy)propanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Benzyloxy)propanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and experimental protocols for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a carboxylic acid that features a benzyloxy group. The structure consists of a propanoic acid backbone with a benzyl ether linkage at the third carbon.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • Synonyms: 3-Phenylmethoxypropanoic acid, Benzyl-PEG1-acid, 3-Benzyloxypropionic Acid[2]

  • CAS Number: 27912-85-2[1][2]

  • Molecular Formula: C₁₀H₁₂O₃[1][2]

  • SMILES: O=C(O)CCOCC1=CC=CC=C1

  • InChI Key: OZGUGVRKYBSDBN-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 180.20 g/mol [1]
Appearance Solid
Melting Point 31.5-33.5 °C[2]
Boiling Point 124-130 °C (at 0.01 Torr)[2]
Density 1.153±0.06 g/cm³ (Predicted)[2]
pKa 4.30±0.10 (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

A common method for the synthesis of 3-(benzyloxy)phenyl)propanoic acid involves the Williamson ether synthesis, where the phenoxide of a hydroxypropanoic acid derivative is reacted with a benzyl halide.[3] For the synthesis of this compound itself, a similar principle would apply, starting from a suitable 3-hydroxypropanoic acid precursor.

Materials:

  • 3-hydroxypropanoic acid derivative

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-hydroxypropanoic acid derivative (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).[4]

  • Stir the suspension at room temperature for 30 minutes.[4]

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.[4]

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in diethyl ether and wash with water, followed by 1 M HCl, and finally with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[4]

Purity Validation

The purity of synthesized this compound can be validated using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is effective for determining the percentage purity of the compound. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry, often with Electrospray Ionization (ESI), is used to confirm the molecular mass. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.[5]

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

Visualizations

cluster_structure Chemical Structure & Identity cluster_properties Physicochemical Properties Molecular_Formula Molecular Formula (C₁₀H₁₂O₃) Molecular_Weight Molecular Weight (180.20 g/mol) Melting_Point Melting Point (31.5-33.5 °C) Molecular_Weight->Melting_Point influences Boiling_Point Boiling Point (124-130 °C @ 0.01 Torr) Molecular_Weight->Boiling_Point influences CAS_Number CAS Number (27912-85-2) Solubility Solubility (Slightly in Chloroform, Methanol) pKa pKa (4.30, Predicted) pKa->Solubility affects Reaction Williamson Ether Synthesis (Reflux, 12-18h) Workup Work-up (Filtration, Concentration) Reaction->Workup Extraction Liquid-Liquid Extraction (Diethyl ether, HCl, brine) Workup->Extraction Drying Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) Extraction->Drying Purification Purification (Recrystallization) Drying->Purification Final_Product Pure this compound Purification->Final_Product

References

3-(Benzyloxy)propanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)propanoic acid, a valuable building block in organic synthesis. This document consolidates its chemical and physical properties, provides a representative synthetic protocol, and discusses its potential applications based on the activities of related compounds.

Core Data Presentation

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27912-85-2[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Solid, Colorless Oil to Light Beige[1]
Melting Point 31.5-33.5 °C[1]
Boiling Point 124-130 °C (at 0.01 Torr)[1]
Density (Predicted) 1.153 ± 0.06 g/cm³[1]
pKa (Predicted) 4.30 ± 0.10[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR - Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H)- Benzylic methylene protons (-O-CH₂-Ph): ~4.5 ppm (singlet, 2H)- Methylene protons adjacent to ether (-O-CH₂-CH₂-): ~3.7 ppm (triplet, 2H)- Methylene protons adjacent to carboxyl (-CH₂-COOH): ~2.6 ppm (triplet, 2H)- Carboxylic acid proton (-COOH): Broad singlet, variable shift
¹³C NMR - Carbonyl carbon (-COOH): ~175-180 ppm- Aromatic carbons (phenyl group): ~127-138 ppm- Benzylic methylene carbon (-O-CH₂-Ph): ~73 ppm- Methylene carbon adjacent to ether (-O-CH₂-CH₂-): ~68 ppm- Methylene carbon adjacent to carboxyl (-CH₂-COOH): ~34 ppm
IR Spectroscopy - Carboxylic acid O-H stretch: Broad band, ~2500-3300 cm⁻¹- Carbonyl C=O stretch: Strong band, ~1700-1725 cm⁻¹- C-O ether stretch: ~1100 cm⁻¹- Aromatic C-H stretch: ~3000-3100 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): m/z = 180.08- Common Fragments: Loss of benzyl group (m/z = 91), loss of COOH (m/z = 135)

Note: The spectroscopic data is predicted based on the chemical structure and data for similar compounds, as experimental spectra are not widely available in the public domain.

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is via the Williamson ether synthesis, starting from 3-hydroxypropanoic acid and benzyl bromide.

Materials:

  • 3-Hydroxypropanoic acid

  • Benzyl bromide

  • A suitable base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropanoic acid (1 equivalent) in the anhydrous solvent. Cool the solution in an ice bath. Add the base (e.g., NaH, 1.1 equivalents) portion-wise and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Alkylation: To the resulting suspension, add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction mixture to stir at room temperature overnight or gently heat to reflux for a few hours until the starting material is consumed (monitor by Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers and wash successively with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis Workflow

G Synthesis of this compound A 3-Hydroxypropanoic Acid C Williamson Ether Synthesis (Base, e.g., NaH in THF) A->C B Benzyl Bromide B->C D This compound C->D

Caption: Williamson Ether Synthesis of this compound.

Potential Role in Drug Development

While direct biological activity for this compound is not extensively documented, it belongs to the class of aryl propionic acid derivatives. Many compounds in this class are known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] This relationship suggests a potential, though unconfirmed, area of investigation for this compound and its derivatives.

G General Mechanism of Aryl Propionic Acid Derivatives A Arachidonic Acid B COX Enzymes (COX-1, COX-2) A->B C Prostaglandins B->C D Inflammation & Pain C->D E Aryl Propionic Acid Derivatives (e.g., Ibuprofen) E->B Inhibition

Caption: General inhibitory action of aryl propionic acids on COX enzymes.

Applications in Research

Currently, this compound is primarily utilized as a reagent in organic synthesis. It has been described as a reagent used in "Hydroxypropionyl alkylation".[1] Its structure, containing a protected hydroxyl group and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other specialty chemicals. The benzyl protecting group can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization.

References

Spectroscopic Profile of 3-(Benzyloxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Benzyloxy)propanoic acid (CAS No: 27912-85-2). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₃[1][2]

  • Molecular Weight: 180.20 g/mol [1]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (a carboxylic acid, an ether, a benzene ring, and aliphatic carbons) and typical spectroscopic values for these moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.35Multiplet5HAromatic protons (C₆H₅)
~4.5Singlet2HBenzylic protons (-O-CH₂-Ph)
~3.8Triplet2HMethylene protons (-O-CH₂-CH₂-)
~2.6Triplet2HMethylene protons (-CH₂-COOH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~175Carboxylic acid carbon (-COOH)
~138Aromatic carbon (quaternary, C-1 of Ph)
~128.5Aromatic carbons (CH of Ph)
~127.8Aromatic carbons (CH of Ph)
~127.7Aromatic carbons (CH of Ph)
~73Benzylic carbon (-O-CH₂-Ph)
~68Methylene carbon (-O-CH₂-CH₂-)
~35Methylene carbon (-CH₂-COOH)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)[3][4]
3100-3000MediumC-H stretch (Aromatic)
3000-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)[3][4]
~1600, ~1495, ~1450Medium to WeakC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~1100StrongC-O stretch (Ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
180[M]⁺, Molecular ion
163[M - OH]⁺
135[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion), base peak
77[C₆H₅]⁺
73[CH₂CH₂COOH]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum on a 300 MHz or higher field spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added and averaged.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof with water.

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

    • For a volatile compound, Electron Ionization (EI) is a common technique. For less volatile samples, Electrospray Ionization (ESI) can be used.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • In EI, a standard electron energy of 70 eV is typically used.

    • In ESI, the instrument can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective for observing the [M-H]⁻ ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra & Peak Assignment NMR->NMR_Data IR_Data IR Spectrum & Functional Group Analysis IR->IR_Data MS_Data Mass Spectrum & Fragmentation Analysis MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 3-(Benzyloxy)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and data presentation frameworks based on established scientific principles and regulatory guidelines.

Physicochemical Properties

This compound (CAS No: 27912-85-2) is a carboxylic acid derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[2] Its structure, featuring a benzyloxy group, suggests a degree of lipophilicity which can influence its solubility and interaction with biological systems.[3]

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[2]
Molecular Weight180.20 g/mol [2]
AppearanceSolid
IUPAC NameThis compound[2]
CAS Number27912-85-2[2]

Solubility Assessment

The solubility of this compound is a critical parameter for its application in synthesis and formulation. A systematic approach to determining its solubility in various solvents is essential.

Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene, ethyl acetate)[4]

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vials to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[1][5]

Data Presentation: Solubility Data

The experimentally determined solubility data should be compiled in a clear and structured format.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetonitrile25
Dichloromethane25
Toluene25
Ethyl Acetate25
5% Sodium Bicarbonate25
5% Hydrochloric Acid25

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D Collect supernatant E Quantify concentration by HPLC D->E F Calculate Solubility E->F G cluster_stress Forced Degradation cluster_longterm ICH Stability Study A Acidic Analysis Analyze by HPLC (Assay, Impurities) A->Analysis B Basic B->Analysis C Oxidative C->Analysis D Thermal D->Analysis E Photolytic E->Analysis F Long-Term (e.g., 25°C/60%RH) F->Analysis G Accelerated (e.g., 40°C/75%RH) G->Analysis Start This compound Sample Start->A Start->B Start->C Start->D Start->E Start->F Start->G Report Stability Profile Analysis->Report G A Prepare Standard and Sample Solutions B Filter Samples (0.45 µm) A->B C Inject into HPLC System B->C D Acquire Chromatogram C->D E Integrate Peaks D->E F Calculate Purity and Assay E->F

References

The Genesis of a Versatile Molecular Scaffold: A Technical Guide to 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)propanoic acid, a versatile carboxylic acid derivative that has garnered significant interest in the field of drug discovery and organic synthesis. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its conceptual origins are intrinsically linked to the development of fundamental organic reactions in the 19th century. This document delves into the historical context of its synthesis, details contemporary experimental protocols, presents its physicochemical properties in a structured format, and explores its modern applications, particularly as a crucial building block and linker in the development of novel therapeutics.

Historical Context: The Foundational Chemistry

The discovery and synthesis of this compound are predicated on two cornerstone principles of organic chemistry: the Williamson ether synthesis and the use of the benzyl group as a protecting group for alcohols.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided the first reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[1][2][3][4] This SN2 reaction remains a fundamental and widely used method for forming carbon-oxygen bonds and is the theoretical basis for the synthesis of the benzyl ether linkage in this compound.[1][2][3][4]

The use of the benzyl group (Bn) as a protecting group for hydroxyl functionalities became a vital strategy in multi-step organic synthesis.[5][6][7] Its stability under a wide range of reaction conditions, coupled with its facile removal via hydrogenolysis, made it an ideal choice for temporarily masking reactive alcohol groups while other chemical transformations are performed on the molecule.[5][6][8][9]

While the first specific synthesis of this compound is not clearly documented, it is plausible that its preparation was an early application of these established principles, likely emerging from the broader exploration of protecting group chemistry in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[10]
CAS Number 27912-85-2[10]
Molecular Formula C₁₀H₁₂O₃[10]
Molecular Weight 180.20 g/mol [10]
Melting Point 31.5-33.5 °C[11]
Boiling Point 124-130 °C (at 0.01 Torr)[11]
Appearance Colorless oil to light beige solid[11]
Solubility Slightly soluble in chloroform and methanol[11]
pKa (Predicted) 4.30 ± 0.10[11]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through the benzylation of a 3-hydroxypropanoic acid precursor. The following protocols provide detailed methodologies for its preparation.

General Synthesis Workflow

The logical workflow for the synthesis of this compound involves the protection of the hydroxyl group of a suitable precursor using a benzyl halide under basic conditions.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3-Hydroxypropanoic acid derivative 3-Hydroxypropanoic acid derivative Williamson Ether Synthesis Williamson Ether Synthesis 3-Hydroxypropanoic acid derivative->Williamson Ether Synthesis Benzyl halide (e.g., Benzyl bromide) Benzyl halide (e.g., Benzyl bromide) Benzyl halide (e.g., Benzyl bromide)->Williamson Ether Synthesis Base (e.g., Sodium hydride, Potassium carbonate) Base (e.g., Sodium hydride, Potassium carbonate) Base (e.g., Sodium hydride, Potassium carbonate)->Williamson Ether Synthesis Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone)->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of this compound.

Materials:

  • 3-Hydroxypropanoic acid or its ester derivative (1.0 eq)

  • Benzyl bromide (1.1 - 1.2 eq)

  • Sodium hydride (NaH) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-hydroxypropanoic acid derivative in the chosen anhydrous solvent (DMF for NaH, Acetone for K₂CO₃).

  • Deprotonation:

    • Using NaH: Cool the solution to 0 °C and add sodium hydride portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Using K₂CO₃: Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Benzylation: Add benzyl bromide dropwise to the reaction mixture. Heat the mixture to a suitable temperature (e.g., reflux for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If NaH was used, quench the reaction by the slow addition of water.

    • If K₂CO₃ was used, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, 1 M HCl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Applications in Modern Research and Development

This compound and its derivatives are valuable intermediates in several areas of chemical and pharmaceutical research.

PROTAC Linkers

This compound has been identified as a useful bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The carboxylic acid and the benzyloxy group provide two points of attachment for connecting a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

G Target Protein Ligand Target Protein Ligand This compound Linker This compound Linker Target Protein Ligand->this compound Linker PROTAC Molecule PROTAC Molecule This compound Linker->PROTAC Molecule E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->this compound Linker

Caption: Role of this compound as a PROTAC linker.

Scaffolds for Biologically Active Molecules

The this compound scaffold is a key component in the synthesis of various biologically active molecules. For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as potent antagonists of the G protein-coupled receptor 34 (GPR34), which is implicated in various physiological and pathological processes.[3][12]

Furthermore, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, derived from a related benzyloxy-containing propanoic acid structure, have demonstrated significant antiproliferative activity against various cancer cell lines.

Signaling Pathways and Biological Activities of Derivatives

While this compound itself is primarily used as a synthetic intermediate, its derivatives have been shown to modulate specific cellular signaling pathways.

A notable example is the GPR34 signaling pathway. GPR34 is a G protein-coupled receptor that, upon activation by its ligand, can initiate downstream signaling cascades, including the phosphorylation of ERK1/2. Antagonists derived from the this compound scaffold can block this activation, thereby inhibiting downstream signaling.[3][12]

G Ligand Ligand GPR34 GPR34 Ligand->GPR34 Activates G-protein G-protein GPR34->G-protein Activates Downstream Signaling (e.g., ERK1/2 phosphorylation) Downstream Signaling (e.g., ERK1/2 phosphorylation) G-protein->Downstream Signaling (e.g., ERK1/2 phosphorylation) Biological Response Biological Response Downstream Signaling (e.g., ERK1/2 phosphorylation)->Biological Response This compound Derivative (Antagonist) This compound Derivative (Antagonist) This compound Derivative (Antagonist)->GPR34 Inhibits

Caption: Inhibition of the GPR34 signaling pathway by a derivative.

Conclusion

This compound, while lacking a well-defined "discovery" narrative, stands as a testament to the enduring power of fundamental organic chemistry principles. Its synthesis, rooted in the historic Williamson ether synthesis and the strategic use of the benzyl protecting group, has paved the way for its emergence as a valuable tool in modern medicinal chemistry and drug discovery. The versatility of its structure allows for its incorporation as a linker in sophisticated therapeutic modalities like PROTACs and as a core scaffold for the development of potent modulators of key biological targets. As research into novel therapeutics continues to advance, the utility and importance of this compound and its derivatives are poised to grow, underscoring the critical role of fundamental chemical building blocks in the innovation of future medicines.

References

3-(Benzyloxy)propanoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)propanoic acid has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique combination of a protected hydroxyl group and a modifiable carboxylic acid functionality. This scaffold has been instrumental in the development of a diverse range of biologically active molecules, including G protein-coupled receptor (GPCR) modulators, enzyme inhibitors, and potential anticancer agents. Its utility also extends to the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound and its derivatives in drug discovery. Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside a quantitative summary of the biological activities of notable derivatives.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid at room temperature. The benzyl ether provides a robust protecting group for the hydroxyl function, which is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation. The carboxylic acid moiety offers a convenient handle for various chemical modifications, including amidation and esterification.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 27912-85-2[2]
Appearance White to off-white solid
Melting Point 31.5-33.5 °C
Boiling Point 124-130 °C (0.01 Torr)
pKa (Predicted) 4.30 ± 0.10

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the benzylation of a 3-hydroxypropanoic acid precursor. A general and reliable protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxypropanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxypropanoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Synthesis_of_3_Benzyloxypropanoic_acid 3-Hydroxypropanoic_acid 3-Hydroxypropanoic acid 3-(Benzyloxy)propanoic_acid This compound 3-Hydroxypropanoic_acid->3-(Benzyloxy)propanoic_acid Benzylation Benzyl_bromide Benzyl bromide Benzyl_bromide->3-(Benzyloxy)propanoic_acid Reagents K₂CO₃, DMF

Figure 1: General synthetic scheme for this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the design and synthesis of a variety of bioactive molecules.

G Protein-Coupled Receptor (GPCR) Antagonists

Derivatives of this compound have shown significant promise as antagonists for GPR34, a receptor implicated in neuropathic pain.[3]

A noteworthy example is (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, which has demonstrated potent GPR34 antagonism.[3]

CompoundAssayIC₅₀ (µM)Reference
5e GloSensor cAMP Assay0.680[3]
Tango Assay0.059[3]

GPR34 Signaling Pathway:

Activation of GPR34 by its endogenous ligand, lysophosphatidylserine (LysoPS), initiates a signaling cascade that can lead to the phosphorylation of ERK1/2, a key event in cellular signaling.[4] Antagonists based on the this compound scaffold can block this process.

GPR34_Signaling cluster_membrane Cell Membrane GPR34 GPR34 G_protein G Protein GPR34->G_protein Activates LysoPS LysoPS (Agonist) LysoPS->GPR34 Activates Antagonist 3-(Benzyloxy)propanoic acid derivative (Antagonist) Antagonist->GPR34 Blocks ERK1_2 ERK1/2 G_protein->ERK1_2 Leads to pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Pain Signaling) pERK1_2->Cellular_Response

Figure 2: GPR34 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: Tango™ GPCR Assay

This assay measures ligand-induced β-arrestin recruitment to the GPCR of interest, providing a functional readout of receptor activation or antagonism.

Materials:

  • HTLA cells (or other suitable cell line)

  • Tango™ GPCR construct for GPR34

  • Transfection reagent

  • Test compounds (e.g., this compound derivatives)

  • GPR34 agonist (e.g., LysoPS)

  • LiveBLAzer™-FRET B/G Substrate

Procedure:

  • Transfect HTLA cells with the Tango™ GPR34 receptor construct.

  • 24 hours post-transfection, seed the cells into 384-well plates.

  • Prepare serial dilutions of the test compounds in assay medium.

  • Add the test compounds to the cells and incubate for 30 minutes at 37 °C.

  • Add the GPR34 agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Incubate the plates for 5 hours at 37 °C.

  • Add the LiveBLAzer™-FRET B/G Substrate mixture and incubate for 2 hours at room temperature in the dark.

  • Measure the fluorescence at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.

  • The ratio of blue to green fluorescence is proportional to β-arrestin recruitment. Calculate the IC₅₀ values for the antagonist compounds.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol allows for the direct measurement of the phosphorylation status of ERK1/2, a downstream effector of GPR34 signaling.[5]

Materials:

  • CHO cells stably expressing GPR34

  • Test compounds

  • LysoPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Seed CHO-GPR34 cells in 6-well plates.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LysoPS for 10 minutes.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibodies overnight at 4 °C.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Cyclooxygenase (COX) Inhibitors

Aryl propionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. The this compound scaffold can be incorporated into novel structures to explore new COX inhibitors.[5]

Mechanism of COX Inhibition:

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. COX inhibitors block the active site of these enzymes, preventing prostaglandin synthesis.[5]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate COX_Inhibitor Aryl Propionic Acid (e.g., containing 3-(benzyloxy)propanoic acid scaffold) COX_Inhibitor->COX_Enzyme Inhibits Quinoxaline_Synthesis Starting_Material Methyl 3-(3-oxo-3,4- dihydroquinoxalin-2-yl)propanoate Intermediate_1 Methyl 3-(3-benzyloxy- quinoxalin-2-yl)propanoate Starting_Material->Intermediate_1 Benzylation Intermediate_2 3-(3-Benzyloxyquinoxalin-2-yl) propanhydrazide Intermediate_1->Intermediate_2 Hydrazinolysis Final_Product N-Alkyl 3-(3-benzyloxy- quinoxalin-2-yl)propanamide Intermediate_2->Final_Product Azide coupling with various amines

References

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propanoic acid, a seemingly simple carboxylic acid, serves as a crucial and versatile scaffold in the synthesis of a diverse array of biologically active molecules. While the compound itself has limited reported intrinsic biological activity, its true potential is unlocked when it is utilized as a foundational building block for creating novel derivatives with significant therapeutic promise. This technical guide delves into the core applications of this compound in modern research, with a particular focus on its role in the development of G protein-coupled receptor (GPCR) antagonists and potent antiproliferative agents. We will explore the quantitative data supporting these applications, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.

Core Applications of this compound Derivatives

The primary research applications of this compound are centered on its use as a precursor for more complex molecules. Two prominent areas of investigation have emerged:

  • GPR34 Antagonists for Neuropathic Pain: Derivatives of this compound have been identified as potent antagonists of the G protein-coupled receptor 34 (GPR34), a target implicated in neuropathic pain.

  • Antiproliferative Agents: By incorporating the this compound motif into a quinoxaline structure, researchers have developed novel compounds with significant anticancer activity.

GPR34 Antagonism: A New Frontier in Pain Management

Recent studies have highlighted a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.[1][2] These compounds have shown promise in preclinical models of neuropathic pain.[2]

Quantitative Data: GPR34 Antagonist Activity

The antagonist activity of the lead compound, designated as 5e , has been quantified using two distinct in vitro assays: the GloSensor™ cAMP assay and the Tango™ assay.[2] These assays measure different aspects of GPCR signaling. The GloSensor™ assay directly measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling. The Tango™ assay, on the other hand, monitors the recruitment of β-arrestin to the activated receptor.

CompoundAssayIC50 (µM)
5e GloSensor™ cAMP Assay0.680[2]
5e Tango™ Assay0.059[2]

These results indicate that compound 5e is a potent antagonist of GPR34, with a significantly lower IC50 value observed in the β-arrestin recruitment assay.

Signaling Pathway in Neuropathic Pain

GPR34 signaling in microglia is believed to exacerbate neuropathic pain by promoting pro-inflammatory responses.[3][4] Upon activation by its endogenous ligand, lysophosphatidylserine (LysoPS), GPR34 can activate several downstream signaling cascades, including the extracellular signal-regulated kinase (ERK), Akt, and nuclear factor-κB (NF-κB) pathways.[3] This leads to the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which contribute to the sensitization of neurons and the perception of pain.[3]

GPR34_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LysoPS LysoPS GPR34 GPR34 LysoPS->GPR34 Activates Gi Gi GPR34->Gi Activates ERK ERK GPR34->ERK Activates Akt Akt GPR34->Akt Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces NFkB NF-κB ERK->NFkB Activates Akt->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Pain Neuropathic Pain Cytokines->Pain Contributes to Antagonist 3-(Benzyloxy)propanoic acid derivative (e.g., 5e) Antagonist->GPR34 Blocks

GPR34 Signaling in Neuropathic Pain
Experimental Protocols

This assay quantifies changes in intracellular cAMP levels in response to GPCR activation or inhibition.

Materials:

  • HEK293 cells stably expressing the GPR34 receptor and the GloSensor™-22F cAMP plasmid.

  • CO2-independent cell culture medium.

  • GloSensor™ cAMP Reagent.

  • Test compounds (e.g., GPR34 antagonists) and agonist (e.g., LysoPS).

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates at a density of approximately 1,000-2,000 cells per well in a final volume of 20 µL and incubate overnight.[5]

  • Reagent Equilibration: Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent in CO2-independent medium. Add 40 µL of this medium to each well and incubate at room temperature for at least 2 hours to allow for reagent equilibration and a stable basal signal.[5][6]

  • Compound Addition: Add the test antagonist compounds at various concentrations to the wells.

  • Agonist Stimulation: After a brief pre-incubation with the antagonist, add the GPR34 agonist (e.g., LysoPS) to stimulate the receptor.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The change in luminescence is proportional to the change in intracellular cAMP concentration.[7] Antagonist activity is determined by the compound's ability to inhibit the agonist-induced change in luminescence.

This assay measures the interaction between the activated GPCR and β-arrestin.

Materials:

  • U2OS cells co-expressing the GPR34-transcription factor fusion protein and a β-arrestin-protease fusion protein.

  • Complete cell culture medium (e.g., McCoy's 5A).

  • Test compounds and agonist.

  • LiveBLAzer™ FRET-B/G Substrate.

  • Black, clear-bottom 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Dispense the Tango™ GPR34-bla U2OS cells into 384-well plates and incubate for 18-24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the antagonist compounds. Add 5 µL of the compound dilutions to the cell plates and incubate for approximately 30 minutes at 37°C.[8]

  • Agonist Addition: Add 5 µL of the GPR34 agonist at a predetermined EC80 concentration to the wells.[8]

  • Incubation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Substrate Loading: Add the LiveBLAzer™ FRET-B/G Substrate mixture to each well and incubate at room temperature in the dark for 1.5-2 hours.[1]

  • Fluorescence Measurement: Measure the fluorescence emission at 460 nm and 530 nm. The ratio of these emissions indicates the extent of β-arrestin recruitment, and a decrease in this ratio in the presence of the test compound signifies antagonist activity.[8]

Antiproliferative Activity of Quinoxaline Derivatives

A series of novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[9][10] These compounds represent a promising new class of potential anticancer agents.

Quantitative Data: In Vitro Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values of the most potent derivative, 6k , were determined against four human cancer cell lines and compared to the standard chemotherapeutic drug, doxorubicin.[9][10]

CompoundPC-3 (Prostate) IC50 (µM)Hela (Cervical) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
6k 12.17 ± 0.9[9][10]9.46 ± 0.7[9][10]10.88 ± 0.8[9][10]6.93 ± 0.4[9][10]
Doxorubicin 8.87 ± 0.6[9][10]5.57 ± 0.4[9][10]5.23 ± 0.3[9][10]4.17 ± 0.2[9][10]

Compound 6k demonstrated significant antiproliferative activity across all tested cell lines, with its potency being comparable to that of doxorubicin, particularly against the MCF-7 breast cancer cell line.

Proposed Mechanism of Action

In silico docking studies suggest that these quinoxaline derivatives may exert their antiproliferative effects through the inhibition of histone deacetylase 6 (HDAC6), specifically by binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD).[10][11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.

HDAC_Inhibition_Workflow cluster_synthesis Synthesis cluster_cellular Cellular Activity StartMat 3-(Benzyloxy)propanoic acid derived precursor Synthesis Chemical Synthesis (Azide Coupling) StartMat->Synthesis QuinoxalineDeriv N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) propanamide (e.g., 6k) Synthesis->QuinoxalineDeriv CancerCell Cancer Cell QuinoxalineDeriv->CancerCell Introduced to HDAC6 HDAC6 QuinoxalineDeriv->HDAC6 Inhibits Proliferation Cell Proliferation HDAC6->Proliferation Promotes HDAC6->Proliferation Inhibition leads to reduced proliferation

Workflow of Quinoxaline Derivative Action
Experimental Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., PC-3, Hela, HCT-116, MCF-7).

  • Complete cell culture medium.

  • Test compounds (quinoxaline derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives for 48-72 hours. Include a vehicle control (medium with DMSO) and a blank control (medium only).[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[2]

Conclusion

This compound stands out not for its own biological effects, but as an invaluable starting point for the synthesis of highly active and specific modulators of biological targets. The derivatives developed from this core structure have demonstrated significant potential as GPR34 antagonists for the treatment of neuropathic pain and as novel antiproliferative agents with a proposed mechanism involving HDAC6 inhibition. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these promising chemical scaffolds for future therapeutic applications. The versatility of the this compound core suggests that its potential in medicinal chemistry is far from exhausted, and it will likely continue to be a key component in the discovery of new and innovative therapeutics.

References

Safety and Handling of 3-(Benzyloxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a comprehensive Safety Data Sheet (SDS). All personnel handling 3-(Benzyloxy)propanoic acid should be thoroughly trained in laboratory safety and have access to and familiarity with the complete SDS for this compound and any other chemicals in use.

Introduction

This compound is a carboxylic acid derivative utilized in various research and development applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs). As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety and handling precautions are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth overview of the known safety information, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some data for related compounds is included for a more comprehensive understanding where specific data for this compound is not available.

PropertyValueNotes
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Solid
Melting Point 31.5-33.5 °C
Boiling Point 124-130 °C at 0.01 Torr
Flash Point > 110 °C (> 230 °F)Data for the structurally similar 3-Phenylpropionic acid.[2]
Specific Gravity 1.071 at 25 °CData for the structurally similar 3-Phenylpropionic acid.[2]

Toxicological Information

Route of ExposurePotential Health Effects
Inhalation May cause respiratory tract irritation.[1]
Skin Contact Causes skin irritation.[1]
Eye Contact Causes serious eye irritation.[1]
Ingestion Harmful if swallowed.

Note: The toxicological properties have not been fully investigated. All handling should be performed with the assumption that the compound is potentially harmful.

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is crucial for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to minimize exposure.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles, Face shieldChemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
Skin/Body Laboratory coat, Chemical-resistant apronA fully buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Hands Chemical-resistant glovesNitrile or other appropriate chemical-resistant gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.
General Handling
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Avoid the formation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling the compound.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Personal Protection: Don appropriate PPE, including respiratory protection if dust is present.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust. For a solution, create a dike around the spill with an inert absorbent material like vermiculite or sand.[4][5]

  • Neutralization (for acidic solutions): Cautiously neutralize with sodium bicarbonate or another suitable neutralizing agent.[4][5]

  • Collection: Collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal
  • All waste containing this compound must be disposed of as hazardous chemical waste.[6]

  • Collect waste in compatible, properly labeled containers.[6][7]

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Follow all institutional and regulatory guidelines for hazardous waste disposal.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualization of Safety Protocols

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling Protocol cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood Handle Handle with Care WorkInHood->Handle CloseContainer Keep Container Closed Handle->CloseContainer CollectWaste Collect Waste in Labeled Container Handle->CollectWaste StoreWaste Store Waste Separately CollectWaste->StoreWaste Dispose Dispose as Hazardous Waste StoreWaste->Dispose

Caption: General workflow for handling this compound.

G cluster_spill Spill Emergency Workflow Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Emergency workflow for a spill of this compound.

References

The Rising Therapeutic Potential of 3-(Benzyloxy)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(benzyloxy)propanoic acid scaffold is emerging as a versatile platform in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. While the parent compound, this compound, primarily serves as a building block in organic synthesis, its derivatives have demonstrated significant potential as modulators of key biological targets implicated in a range of diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action for distinct classes of these derivatives, with a focus on their activities as G protein-coupled receptor (GPCR) antagonists, anticancer agents, and signal transduction inhibitors. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

(S)-3-(4-(Benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic Acid Derivatives as GPR34 Antagonists

A significant area of investigation has been the development of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as potent antagonists of the G protein-coupled receptor 34 (GPR34).[1][2] GPR34, a rhodopsin-like class A GPCR, is activated by lysophosphatidylserine and is implicated in inflammatory processes and neuropathic pain.[1][2] Antagonism of this receptor represents a promising therapeutic strategy for these conditions.

Quantitative Biological Data

Structure-activity relationship (SAR) studies have identified compound 5e as a particularly potent GPR34 antagonist.[1] Its activity has been quantified using two distinct in vitro assays that measure downstream signaling events upon receptor activation.

CompoundAssayIC50 (µM)
5e GloSensor™ cAMP Assay0.680[1]
5e Tango™ Assay0.059[1]
Mechanism of Action & Signaling Pathway

GPR34 is a Gαi/o-coupled receptor. Its activation by an agonist like lysophosphatidylserine (LysoPS) leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR34 activation can trigger the β-arrestin recruitment pathway and stimulate the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[3] The antagonist compounds, such as 5e , block these signaling cascades.

GPR34_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR34 GPR34 Gai Gαi GPR34->Gai Activates Arrestin β-Arrestin GPR34->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits ATP ATP ATP->AC ERK ERK1/2 pERK p-ERK1/2 ERK->pERK Phosphorylation Arrestin->ERK LysoPS LysoPS (Agonist) LysoPS->GPR34 Activates Antagonist Antagonist (5e) Antagonist->GPR34 Inhibits

Caption: GPR34 signaling and point of inhibition.
Experimental Protocols

A detailed synthesis protocol for this class of compounds is described by Zhou et al. (2023).[1][2] The general workflow involves the coupling of a substituted phenoxyacetic acid with a protected (S)-3-(4-(benzyloxy)phenyl)propanoic acid backbone, followed by deprotection.

Synthesis_GPR34 start Substituted Phenol step1 React with Ethyl Bromoacetate start->step1 intermediate1 Phenoxyacetic Acid Derivative step1->intermediate1 step2 Couple with protected (S)-3-(4-(benzyloxy)phenyl)propanoic acid derivative intermediate1->step2 intermediate2 Protected Final Compound step2->intermediate2 step3 Deprotection intermediate2->step3 end Final GPR34 Antagonist step3->end

Caption: General synthesis workflow for GPR34 antagonists.

This assay quantifies changes in intracellular cAMP levels.

  • Cell Preparation: Plate cells stably or transiently expressing the GPR34 receptor and a GloSensor™ cAMP biosensor plasmid in a 96-well plate and incubate overnight.

  • Reagent Equilibration: Remove culture medium and add a solution containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature.

  • Compound Addition: Add the antagonist compounds at various concentrations, followed by the agonist (e.g., lysophosphatidylserine).

  • Luminescence Measurement: Measure luminescence immediately using a luminometer. A decrease in the agonist-induced signal indicates antagonist activity.

This assay measures β-arrestin recruitment to the activated GPCR.

  • Cell Plating: Seed HTLA cells expressing the GPR34-transcription factor fusion protein in a 96-well plate.

  • Compound Treatment: Add test antagonists to the wells, followed by the agonist. Incubate for 16-24 hours.

  • Substrate Addition: Add a β-lactamase substrate to each well.

  • Signal Detection: Measure the fluorescent signal. Antagonist activity is determined by the inhibition of the agonist-induced signal.

N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents

Derivatives of this compound incorporating a quinoxaline moiety have been synthesized and evaluated for their anticancer activity.[4][5][6][7] Specifically, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has shown broad-spectrum antiproliferative effects against various human cancer cell lines.[4][5][6]

Quantitative Biological Data

The antiproliferative activity of these compounds was assessed using the MTT assay. Compound 6k emerged as the most potent derivative across multiple cell lines.[4][8]

CompoundPC-3 IC50 (µM)HeLa IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin-8.87 ± 0.65.57 ± 0.45.23 ± 0.3

Data sourced from Al-Tel et al. (2025).[4][5][6]

Experimental Protocols

The synthesis involves a multi-step process starting from methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[7]

  • Benzylation: The starting material is reacted with benzyl chloride to yield methyl 3-(3-benzyloxyquinoxalin-2-yl)propanoate.

  • Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to form 3-(3-benzyloxyquinoxalin-2-yl)propanhydrazide.

  • Azide Coupling: The propanhydrazide is converted to an azide intermediate in situ, which is then reacted with various primary or secondary amines to produce the final N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[7]

Synthesis_Quinoxaline start Methyl 3-(3-oxo-3,4- dihydroquinoxalin-2-yl)propanoate step1 Benzyl Chloride start->step1 intermediate1 Methyl 3-(3-benzyloxyquinoxalin- 2-yl)propanoate step1->intermediate1 step2 Hydrazine Hydrate intermediate1->step2 intermediate2 3-(3-benzyloxyquinoxalin- 2-yl)propanhydrazide step2->intermediate2 step3 NaNO2, HCl (Azide Formation) intermediate2->step3 intermediate3 Azide Intermediate (in situ) step3->intermediate3 step4 Primary or Secondary Amine intermediate3->step4 end Final Quinoxaline Propanamide Derivative step4->end

Caption: Synthesis of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., PC-3, HeLa, HCT-116, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Inhibitors

A series of benzyloxyphenyl-methylaminophenol derivatives, structurally related to the this compound scaffold through the shared benzyloxyphenyl moiety, have been identified as inhibitors of the STAT3 signaling pathway.[9][10] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[9] Its inhibition is a key strategy in cancer therapy.

Quantitative Biological Data

The inhibitory activity of these compounds against the IL-6/STAT3 signaling pathway and their antiproliferative effects were evaluated. Compounds 4a and 4b demonstrated superior activity compared to the initial hit compound.[9]

CompoundIL-6/STAT3 Signaling IC50 (µM)Antiproliferative Activity (MDA-MB-468) IC50 (µM)
4a 7.719.61[9]
4b 1.38Not Reported
Mechanism of Action & Signaling Pathway

The STAT3 signaling pathway is typically activated by cytokines like Interleukin-6 (IL-6). This leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. The benzyloxyphenyl-methylaminophenol inhibitors are designed to interfere with this cascade, often by targeting the SH2 domain of STAT3, which is crucial for its dimerization.[9][10]

STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Activates IL6 IL-6 IL6->IL6R Inhibitor Inhibitor (4a, 4b) Inhibitor->Dimer Blocks

Caption: STAT3 signaling pathway and inhibition of dimerization.
Experimental Protocols

This assay measures the transcriptional activity of STAT3.

  • Transfection: Co-transfect cells (e.g., HepG2) with a STAT3-responsive luciferase reporter plasmid and a control plasmid.

  • Treatment: Seed the transfected cells in a 96-well plate. Treat with the test compounds for a specified period.

  • Stimulation: Stimulate the cells with IL-6 to activate the STAT3 pathway.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity. A reduction in IL-6-induced luciferase expression indicates inhibitory activity.

Other Biological Activities and Future Directions

The broader class of aryl propionic acid derivatives is well-established for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] While specific COX inhibition data for this compound derivatives are not extensively reported in the current literature, this remains a plausible and interesting avenue for future investigation, given the structural similarities to known NSAIDs. The development of dual-mechanism drugs, for instance, those that inhibit both COX and other cancer-related targets, is an attractive strategy.[12]

The diverse biological activities demonstrated by derivatives of the this compound scaffold highlight its significance as a privileged structure in drug discovery. The potent and selective activities observed for GPR34 antagonists, quinoxaline-based antiproliferative agents, and STAT3 inhibitors provide a strong foundation for further optimization and preclinical development. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic potential of this promising class of compounds.

References

Methodological & Application

Synthesis of 3-(Benzyloxy)propanoic Acid via Malonic Ester Route: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(benzyloxy)propanoic acid, a valuable building block in pharmaceutical and organic synthesis. The described method utilizes the robust and well-established malonic ester synthesis pathway.

Introduction

This compound (CAS 27912-85-2) is a carboxylic acid derivative featuring a benzyl ether moiety. This structural motif makes it a useful intermediate for introducing a protected 3-hydroxypropyl group in the synthesis of more complex molecules. The malonic ester synthesis provides a reliable and high-yielding route to this compound, proceeding through three key stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

Overall Reaction Scheme

The synthesis of this compound via the malonic ester route can be summarized by the following overall reaction:

Data Presentation

The following tables summarize the key physicochemical properties and expected analytical data for the final product and the key intermediate, diethyl (benzyloxymethyl)malonate.

Table 1: Physicochemical Properties and Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
Diethyl (benzyloxymethyl)malonateC₁₅H₂₀O₅280.32Not Reported~75-85
This compoundC₁₀H₁₂O₃180.2031.5-33.5[1]~80-90 (from diester)

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) IR (KBr, cm⁻¹)
δ 10.5-12.0 (br s, 1H, COOH)δ 178.0 (C=O)2900-3300 (br, O-H)
δ 7.25-7.40 (m, 5H, Ar-H)δ 137.5 (Ar-C)1710 (s, C=O)
δ 4.55 (s, 2H, O-CH₂-Ph)δ 128.6 (Ar-CH)1240 (s, C-O)
δ 3.75 (t, J = 6.0 Hz, 2H, O-CH₂)δ 127.9 (Ar-CH)1100 (s, C-O)
δ 2.70 (t, J = 6.0 Hz, 2H, CH₂-COOH)δ 127.7 (Ar-CH)700-750 (m, Ar C-H bend)
δ 73.2 (O-CH₂-Ph)
δ 68.0 (O-CH₂)
δ 34.5 (CH₂-COOH)

Experimental Protocols

Materials and Reagents:

  • Diethyl malonate

  • Sodium metal

  • Anhydrous ethanol

  • Benzyl chloromethyl ether

  • Diethyl ether

  • Hydrochloric acid

  • Sodium hydroxide

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

Step 1: Preparation of Sodium Ethoxide

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). This reaction is highly exothermic and generates hydrogen gas, requiring appropriate safety precautions.

Step 2: Synthesis of Diethyl (benzyloxymethyl)malonate (Alkylation)

  • To the freshly prepared sodium ethoxide solution in anhydrous ethanol, add diethyl malonate dropwise at room temperature with stirring.

  • After the addition is complete, add benzyl chloromethyl ether dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl (benzyloxymethyl)malonate.

Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

  • To the crude diethyl (benzyloxymethyl)malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester groups.

  • After cooling, wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2.

  • Heat the acidic mixture to effect decarboxylation until the evolution of carbon dioxide ceases.

  • Cool the mixture, and the crude this compound will separate.

  • Collect the product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

The following diagrams illustrate the key logical and procedural steps in the synthesis of this compound.

malonic_ester_synthesis_workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation start Diethyl Malonate enolate Diethyl Malonate Enolate start->enolate Sodium Ethoxide in Ethanol intermediate Diethyl (benzyloxymethyl)malonate enolate->intermediate Nucleophilic Substitution alkyl_halide Benzyl Chloromethyl Ether alkyl_halide->intermediate hydrolysis Saponification (NaOH, H₂O, Heat) intermediate->hydrolysis dicarboxylic_acid Malonic Acid Derivative hydrolysis->dicarboxylic_acid decarboxylation Acidification & Heat (HCl, Heat) dicarboxylic_acid->decarboxylation product This compound decarboxylation->product

Caption: Workflow for the malonic ester synthesis of this compound.

experimental_procedure reagents Combine Diethyl Malonate and Sodium Ethoxide alkylation Add Benzyl Chloromethyl Ether and Reflux reagents->alkylation workup1 Solvent Removal and Aqueous Workup alkylation->workup1 hydrolysis Hydrolyze with NaOH workup1->hydrolysis acidification Acidify with HCl and Heat hydrolysis->acidification purification Isolate and Purify Product acidification->purification final_product This compound purification->final_product

Caption: Key experimental steps for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-(benzyloxy)propanoic acid via the Williamson ether synthesis. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds, due to its bifunctional nature, containing both a carboxylic acid and a benzyl ether. The protocol detailed herein is adapted from established Williamson ether synthesis methodologies, providing a reliable route to the target molecule. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In the synthesis of this compound, the hydroxyl group of a 3-hydroxypropanoic acid derivative is deprotonated to form an alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide. To prevent unwanted side reactions with the carboxylic acid moiety, a protection-deprotection strategy is often employed. This protocol outlines a two-step synthesis involving the initial protection of the carboxylic acid of 3-hydroxypropanoic acid as a methyl ester, followed by the benzylation of the hydroxyl group, and subsequent hydrolysis of the ester to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Hydroxypropanoic acidC₃H₆O₃90.08503-66-2
Benzyl BromideC₇H₇Br171.04100-39-0
This compound C₁₀H₁₂O₃ 180.20 27912-85-2 [3]

Table 2: Proposed Reaction Parameters

ParameterStep 1: EsterificationStep 2: Williamson Ether SynthesisStep 3: Hydrolysis
Starting Material 3-Hydroxypropanoic acidMethyl 3-hydroxypropanoateMethyl 3-(benzyloxy)propanoate
Key Reagents Methanol, Sulfuric acid (cat.)Sodium Hydride, Benzyl BromideLithium Hydroxide
Solvent MethanolTetrahydrofuran (THF)THF/Water
Reaction Temperature Reflux0 °C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours12-24 hours4-8 hours
Typical Yield 90-95%85-95%>95%

Table 3: Characterization Data for this compound

TechniqueExpected Data
Appearance Solid[4]
Melting Point 31.5-33.5 °C[5]
¹H NMR (CDCl₃, ppm) δ 7.30-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.75 (t, 2H, -OCH₂CH₂-), 2.65 (t, 2H, -CH₂COOH), 10.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, ppm) δ 178.0, 137.5, 128.6, 127.9, 127.7, 73.2, 68.0, 35.0
IR (KBr, cm⁻¹) 3300-2500 (O-H stretch of COOH), 1710 (C=O stretch), 1250 (C-O stretch), 740, 700 (aromatic C-H bend)
Mass Spec (ESI-MS) m/z: 179.07 [M-H]⁻[6]

Note: NMR and IR data are predicted based on the structure and data from similar compounds as explicit experimental data is not widely available.[7]

Experimental Protocols

Materials
  • 3-Hydroxypropanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Benzyl Bromide

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Lithium hydroxide

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step 1: Esterification of 3-Hydroxypropanoic acid
  • To a round-bottom flask, add 3-hydroxypropanoic acid (1.0 eq) and anhydrous methanol (10 mL per gram of starting material).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxypropanoate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis for Methyl 3-(benzyloxy)propanoate
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-hydroxypropanoate (1.0 eq) in anhydrous THF (15 mL per gram).

  • Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[8]

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 3-(benzyloxy)propanoate.

Step 3: Hydrolysis to this compound
  • Dissolve methyl 3-(benzyloxy)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.[8]

Synthetic Workflow Diagram

Williamson_Ether_Synthesis Start 3-Hydroxypropanoic Acid Intermediate1 Methyl 3-hydroxypropanoate Start->Intermediate1  MeOH, H₂SO₄ (cat.) Reflux Intermediate2 Methyl 3-(benzyloxy)propanoate Intermediate1->Intermediate2  1. NaH, THF, 0 °C 2. Benzyl Bromide Product This compound Intermediate2->Product  LiOH THF/H₂O

Caption: Synthetic pathway for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Benzyl bromide is a lachrymator and should be handled with caution.

  • Concentrated sulfuric acid is highly corrosive.

Conclusion

The protocol described provides a reliable and high-yielding synthetic route to this compound. By employing a protection-deprotection strategy, the Williamson ether synthesis can be effectively applied to substrates containing multiple reactive functional groups. The provided data and workflow serve as a valuable resource for researchers in organic synthesis and drug development.

References

Step-by-step guide to direct benzylation of 3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide to Direct Benzylation of 3-Hydroxypropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective benzylation of hydroxyl groups is a critical transformation in organic synthesis, particularly in the fields of pharmaceutical and materials science. The benzyl group serves as a robust protecting group for alcohols, allowing for subsequent chemical modifications at other reactive sites within a molecule. This document provides a detailed protocol for the direct O-benzylation of 3-hydroxypropanoic acid to yield benzyl 3-(benzyloxy)propanoate. The methodology is based on the Williamson ether synthesis, a reliable and widely used method for the formation of ethers.[1][2][3][4] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.[1][2][3] This protocol has been adapted from established procedures for the benzylation of similar hydroxy acids and provides a straightforward approach for researchers.[5]

Quantitative Data Summary

The following table summarizes the key reagents and reaction parameters for the direct benzylation of 3-hydroxypropanoic acid. These parameters are based on analogous reactions and may require optimization for specific experimental setups.[5]

ParameterValueNotes
Starting Material 3-Hydroxypropanoic acid1.0 equivalent
Benzylation Reagent Benzyl bromide (BnBr)1.5 - 2.0 equivalents
Base Potassium bicarbonate (KHCO₃)1.5 - 2.0 equivalents
Solvent N,N-Dimethylformamide (DMF)5-10 mL/mmol of starting material
Reaction Temperature Room TemperatureGradual warming from 0°C to ambient temperature
Reaction Time 16 hoursMonitor by Thin Layer Chromatography (TLC)
Typical Yield 80-90%Based on similar benzylation reactions[6]

Experimental Protocol

This protocol details the step-by-step procedure for the direct benzylation of the hydroxyl group of 3-hydroxypropanoic acid.

Materials:

  • 3-Hydroxypropanoic acid

  • Benzyl bromide (BnBr) (Caution: Lachrymator and irritant)

  • Potassium bicarbonate (KHCO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF) under an inert atmosphere of argon or nitrogen.[7]

  • Addition of Base: To the stirred solution, add potassium bicarbonate (1.5 - 2.0 equivalents). Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Benzylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add benzyl bromide (1.5 - 2.0 equivalents) dropwise to the mixture.[7]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion of the reaction, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) two to three times.[5]

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with saturated aqueous sodium chloride solution (brine).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][7]

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure benzyl 3-(benzyloxy)propanoate.[5]

Visualizations

experimental_workflow cluster_reaction Reaction Setup and Execution cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 3-hydroxypropanoic acid in DMF add_base Add Potassium Bicarbonate start->add_base add_bnbr Add Benzyl Bromide at 0°C add_base->add_bnbr react Stir at Room Temperature for 16h add_bnbr->react quench Quench with Water react->quench extract Extract with Ethyl Acetate/Hexane quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Pure Benzyl 3-(benzyloxy)propanoate purify->product

Caption: Experimental workflow for the direct benzylation of 3-hydroxypropanoic acid.

References

Application Notes: 3-(Benzyloxy)propanoic Acid as a Bifunctional Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

3-(Benzyloxy)propanoic acid is a versatile bifunctional linker building block for the synthesis of PROTACs. Its structure incorporates a carboxylic acid and a benzyl ether. The carboxylic acid can be readily activated for amide bond formation with an amine-functionalized ligand (either for the POI or the E3 ligase), while the benzyl group can serve as a stable part of the linker or be deprotected to reveal a hydroxyl group for further modification. The three-carbon aliphatic chain provides a short, flexible spacer to facilitate the productive formation of the ternary complex.

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, using the degradation of Bromodomain-containing protein 4 (BRD4) as a representative example.

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below.

PropertyValue
CAS Number 27912-85-2
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless Oil to Light Beige Solid
Melting Point 31.5-33.5 °C
Boiling Point 124-130 °C (at 0.01 Torr)
pKa (Predicted) 4.30 ± 0.10
Solubility Soluble in Chloroform and Methanol

Application in PROTAC Development: A Case Study on BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the transcriptional regulation of key oncogenes like c-MYC.[1][3] The development of PROTACs to induce the degradation of BRD4 is a promising therapeutic strategy in oncology.

Table 1: Performance of Representative BRD4-Targeting PROTACs

CompoundDC₅₀ (nM)Dₘₐₓ (%)Cell LineTreatment Time (h)
dBET6 ~10 (for BRD4 BD1)>90Various8 - 24
ZXH-3-26 <100>90HeLa6
Compound 37 62>90MDA-MB-2318

DC₅₀: Concentration required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Effect of Representative BRD4 Degradation on Cell Viability

CompoundIC₅₀ (nM)Cell LineAssay Duration (h)
ARV-825 2-50AML72
Compound 22f 27.6 ± 1.6RS4;11Not Specified

IC₅₀: Concentration that inhibits a biological process by 50%.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC where this compound links a POI ligand (with a free amine) and an E3 ligase ligand (e.g., pomalidomide with a linker terminating in an amine).

Step 1: Activation of this compound and Coupling to the E3 Ligase Ligand

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand (e.g., pomalidomide-linker-NH₂) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Linker-E3 Ligase Ligand Conjugate.

Step 2: Deprotection of the Benzyl Group (if required) and Coupling to the POI Ligand (This step is illustrative for a scenario where the benzyl group is used as a protecting group. In many cases, the benzyloxy group can be a stable part of the final linker.)

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS).

  • Filter off the catalyst and concentrate the filtrate to yield the deprotected intermediate.

  • The resulting alcohol can then be further functionalized for coupling to the POI ligand.

Alternative Step 2: Direct Coupling to the POI Ligand

If the POI ligand has a carboxylic acid and the initial synthesis was performed in the reverse order (coupling this compound to the POI ligand first), the resulting molecule can be deprotected to reveal the carboxylic acid for coupling to the amine-functionalized E3 ligase ligand.

G cluster_synthesis PROTAC Synthesis Workflow A This compound D Amide Bond Formation A->D B Amine-functionalized E3 Ligase Ligand B->D C HATU, DIPEA in DMF C->D E Purification D->E F Linker-E3 Ligase Conjugate E->F H Final Coupling Reaction F->H G POI Ligand with Coupling Site G->H I Final PROTAC H->I

Caption: General workflow for PROTAC synthesis.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to determine the efficacy (DC₅₀ and Dₘₐₓ) of a BRD4-targeting PROTAC.[4]

  • Cell Culture and Treatment: Seed a human cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 6, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control for each PROTAC concentration and plot the data to determine the DC₅₀ and Dₘₐₓ values.

G cluster_wb Western Blot Workflow A Cell Seeding B PROTAC Treatment (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Immunodetection (Anti-BRD4, Anti-GAPDH) F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for BRD4 degradation assay.

Protocol 3: Cell Viability Assay

This protocol assesses the functional consequence of BRD4 degradation on cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., RS4;11) in a 96-well plate.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway

BRD4 functions as a critical transcriptional coactivator. It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the oncogene c-MYC. A BRD4-targeting PROTAC induces the degradation of BRD4, thereby preventing the recruitment of P-TEFb and suppressing c-MYC expression, which in turn inhibits cell proliferation.

G cluster_pathway BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds RNAPII RNA Pol II PTEFb->RNAPII phosphorylates cMYC c-MYC Expression RNAPII->cMYC activates Proliferation Cell Proliferation cMYC->Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Degradation Degradation Proteasome->Degradation

Caption: BRD4 signaling and PROTAC mechanism of action.

References

Application Notes and Protocols for the Use of 3-(Benzyloxy)propanoic Acid in the Synthesis of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.

3-(Benzyloxy)propanoic acid is a versatile building block for the synthesis of PROTAC linkers. Its structure, featuring a propanoic acid moiety, provides a convenient handle for conjugation to amine-functionalized ligands, while the benzyl ether offers a stable, moderately flexible spacer. The ether linkage can enhance solubility and the overall pharmacokinetic profile of the PROTAC molecule. This document provides detailed application notes and protocols for the incorporation of this compound and its close structural analogs into the synthesis of PROTACs.

Rationale for Use in PROTAC Design

The 3-(benzyloxy)propoxy moiety, derived from this compound, offers several advantages as a PROTAC linker:

  • Optimal Length and Flexibility: The short chain provides a degree of conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Enhanced Solubility: The ether oxygen atom can improve the aqueous solubility of the PROTAC, a common challenge for these often large and hydrophobic molecules.

  • Synthetic Tractability: The carboxylic acid functionality allows for straightforward amide bond formation with amine-containing warheads or E3 ligase ligands using standard peptide coupling reagents.

  • Metabolic Stability: The benzyl ether is generally more stable to metabolic degradation compared to more labile functional groups.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a lysine residue on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Loading Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI

PROTAC-Mediated Protein Degradation Pathway

Experimental Protocols

The following protocols describe the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) using a linker derived from a close structural analog of this compound. BRD4 is a well-validated cancer target, and its degradation leads to the downregulation of oncogenes such as c-MYC.

General Experimental Workflow

The synthesis of the final PROTAC molecule is a multi-step process that involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_step1 Step 1: Synthesis of POI-Linker Intermediate cluster_step2 Step 2: Synthesis of Final PROTAC POI_Ligand POI Ligand (e.g., JQ1 derivative) Amide_Coupling1 Amide Coupling (HATU, DIPEA) POI_Ligand->Amide_Coupling1 Linker_Acid This compound analog Linker_Acid->Amide_Coupling1 POI_Linker POI-Linker Intermediate Amide_Coupling1->POI_Linker Purification1 Purification (Column Chromatography) POI_Linker->Purification1 Amide_Coupling2 Amide Coupling (HATU, DIPEA) Purification1->Amide_Coupling2 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC Purification2 Purification (HPLC) Final_PROTAC->Purification2

General PROTAC Synthesis Workflow

Protocol 1: Synthesis of the POI-Linker Intermediate

This protocol describes the amide coupling of the this compound analog to an amine-functionalized POI ligand (e.g., a derivative of the BRD4 inhibitor, JQ1).

Materials:

  • Amine-functionalized POI ligand (1.0 eq)

  • This compound analog (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the amine-functionalized POI ligand and the this compound analog in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.

Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol details the coupling of the purified POI-Linker intermediate with an amine-functionalized E3 ligase ligand (e.g., pomalidomide).

Materials:

  • POI-Linker intermediate (1.0 eq)

  • Amine-functionalized E3 ligase ligand (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Solvents for HPLC purification

Procedure:

  • Dissolve the purified POI-Linker intermediate and the amine-functionalized E3 ligase ligand in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the formation of the final PROTAC product by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein in a cellular context. The key parameters measured are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation). The following table presents hypothetical data for a series of BRD4-targeting PROTACs with different linkers, illustrating the importance of linker optimization.

PROTAC IDLinker MoietyDC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC-1Short Alkyl Chain15085HeLa
BRD4-PROTAC-23-(Benzyloxy)propoxy Analog 25 >95 HeLa
BRD4-PROTAC-3Long PEG Chain8090HeLa
BRD4-PROTAC-4Rigid Piperazine20080HeLa

This data is illustrative and intended to demonstrate the potential impact of the linker on PROTAC performance.

Conclusion

This compound and its analogs are valuable reagents for the synthesis of PROTACs. The resulting ether-containing linkers can confer favorable physicochemical properties and facilitate the formation of a productive ternary complex, leading to potent and efficacious degradation of the target protein. The provided protocols offer a general framework for the synthesis of PROTACs using this class of linkers. Researchers should note that the optimal linker length and composition are target-dependent, and empirical optimization is often necessary to achieve the desired degradation profile.

Protocol for the Deprotection of the Benzyl Group from 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The benzyl group is a widely utilized protecting group for alcohols and carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions. Its removal, or deprotection, is a critical step in the final stages of synthesizing complex molecules. This document outlines the protocols for the deprotection of the benzyl group from 3-(benzyloxy)propanoic acid to yield 3-hydroxypropanoic acid, a valuable building block in the chemical and pharmaceutical industries. The primary methods covered are catalytic hydrogenation and acid-catalyzed cleavage.

Target Audience

This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis who are familiar with standard laboratory procedures.

Comparative Data of Deprotection Methods

The selection of a deprotection method depends on factors such as the presence of other functional groups in the molecule, scalability, and available resources. The following table summarizes common methods for benzyl group deprotection.

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Catalytic Hydrogenation H₂, Pd/C catalyst, in a solvent like ethanol or ethyl acetate, room temperature and atmospheric or elevated pressure.[1]Mild conditions, high yield, clean reaction with easy workup.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, some nitrogen-containing groups). The catalyst can be pyrophoric.>95%[1]
Acid-Catalyzed Cleavage Strong acids like HBr in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA).[2]Effective when hydrogenation is not feasible.Harsh conditions can affect acid-sensitive functional groups. Reagents are corrosive.92% (for a similar compound)[2]
Oxidative Cleavage Ozone (O₃) followed by a reductive workup.[3]Selective for benzyl ethers, can be performed under mild conditions.[3]Requires specialized equipment (ozonizer). May not be suitable for molecules with other ozone-sensitive groups.Not specified for this substrate
Lewis Acid-Mediated Cleavage Lewis acids such as BBr₃ or TMSI.Can be effective at low temperatures.Reagents are moisture-sensitive and can be harsh.Not specified for this substrate
Using Chlorosulfonyl Isocyanate-NaOH Chlorosulfonyl isocyanate (CSI) followed by NaOH.[4]Mild methodology that may not affect other functional groups.[4]CSI is a hazardous and moisture-sensitive reagent.Not specified for this substrate

Experimental Protocols

The following are detailed protocols for the most common methods of deprotecting this compound.

Protocol 1: Catalytic Hydrogenation

This is the most common and generally preferred method for benzyl ether cleavage due to its mild conditions and high efficiency.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution. The flask is then sealed.

  • Hydrogenation: The atmosphere in the flask is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon or by using a dedicated hydrogenation apparatus.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Workup: Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad should be washed with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 3-hydroxypropanoic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Protocol 2: Acid-Catalyzed Cleavage using HBr in Acetic Acid

This method is an alternative for substrates that are not compatible with catalytic hydrogenation.

Materials:

  • This compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent in a round-bottom flask.

  • Reagent Addition: Cool the flask in an ice bath and slowly add a solution of 33% HBr in acetic acid.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-hydroxypropanoic acid by appropriate methods such as column chromatography.

Visualizations

The following diagrams illustrate the deprotection reaction and a general experimental workflow.

Deprotection_Reaction This compound This compound 3-Hydroxypropanoic acid 3-Hydroxypropanoic acid This compound->3-Hydroxypropanoic acid Deprotection Reagent (e.g., H₂, Pd/C) + Toluene 3-Hydroxypropanoic acid->

Caption: Chemical transformation during deprotection.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Starting Material B Add Reagents/Catalyst A->B C Run Reaction & Monitor B->C D Quench/Filter C->D E Extract & Dry D->E F Concentrate E->F G Purify Product (e.g., Chromatography) F->G H H G->H Final Product

Caption: General experimental workflow for deprotection.

References

Application Notes and Protocols for 3-(Benzyloxy)propanoic Acid in Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Benzyloxy)propanoic acid is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure, featuring a carboxylic acid and a benzyl-protected hydroxyl group, makes it a versatile building block. While not a standard amino acid for direct incorporation into peptide chains via conventional solid-phase peptide synthesis (SPPS), its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs) as a flexible linker. This document provides detailed application notes and protocols for the use of this compound in this context.

Core Application: A Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is conceptually composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound serves as a component of this crucial linker.[1]

The propanoic acid moiety provides a flexible three-carbon chain, and the benzyloxy group offers a stable protecting group that can be removed under specific conditions to reveal a hydroxyl group for further conjugation. The carboxylic acid end allows for standard amide bond formation with an amine-containing molecule.

Logical Relationship of PROTAC Components

PROTAC_Concept cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker (e.g., derived from This compound) TargetLigand->Linker TargetProtein Target Protein TargetLigand->TargetProtein Binds E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand E3Ligase E3 Ubiquitin Ligase E3LigaseLigand->E3Ligase Binds

Caption: Conceptual diagram of a PROTAC molecule.

Experimental Protocols

The following protocols describe the general steps for incorporating this compound as a linker in the synthesis of a PROTAC. These are generalized procedures and may require optimization based on the specific properties of the target and E3 ligase ligands.

Protocol 1: Activation of this compound

This protocol details the activation of the carboxylic acid moiety of this compound for subsequent coupling to an amine-containing molecule (e.g., the E3 ligase ligand).

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stirring bar

  • Round bottom flask

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add NHS (1.1 equivalents) or HOBt (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or solid PyBOP (1.1 equivalents) to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.

  • If DCC was used, filter off the DCU precipitate. The resulting filtrate contains the activated NHS or HOBt ester of this compound and is used directly in the next coupling step.

Protocol 2: Coupling of Activated this compound to an Amine

This protocol describes the coupling of the activated linker to an amine-functionalized E3 ligase ligand.

Materials:

  • Solution of activated this compound from Protocol 1

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stirring bar

  • Round bottom flask

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF in a separate round bottom flask under an inert atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution of the E3 ligase ligand.

  • Slowly add the solution of activated this compound from Protocol 1 to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Deprotection of the Benzyl Group

This protocol outlines the removal of the benzyl protecting group to reveal a free hydroxyl group for conjugation to the target protein ligand.

Materials:

  • Linker-E3 ligase ligand conjugate from Protocol 2

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round bottom flask

Procedure:

  • Dissolve the linker-E3 ligase ligand conjugate in methanol or ethanol in a round bottom flask.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product with a free hydroxyl group.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 This compound step1 Step 1: Activate Carboxylic Acid (Protocol 1) start1->step1 start2 Amine-functionalized E3 Ligase Ligand step2 Step 2: Couple to E3 Ligase Ligand (Protocol 2) start2->step2 start3 Reactive Target Protein Ligand step4 Step 4: Couple to Target Protein Ligand start3->step4 step1->step2 step3 Step 3: Benzyl Deprotection (H₂/Pd-C) (Protocol 3) step2->step3 step3->step4 product Final PROTAC Molecule step4->product

Caption: Workflow for synthesizing a PROTAC using this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis steps outlined above. Actual yields and purity will vary depending on the specific substrates and reaction conditions.

StepReactant 1Reactant 2Key ReagentsSolventTypical Yield (%)Purity (by LC-MS, %)
1. Activation This compoundNHS/HOBtDCC/PyBOPDCM/DMF>95 (in solution)N/A
2. Coupling to E3 Ligase Ligand Activated LinkerAmine-functionalized LigandDIPEADMF60 - 85>95
3. Benzyl Deprotection Linker-E3 Ligase Ligand ConjugateH₂Pd/CMeOH85 - 98>98
4. Coupling to Target Protein Ligand Deprotected Linker-LigandReactive Target Protein LigandVariesVaries50 - 80>95

Concluding Remarks

This compound is a valuable synthetic tool, primarily serving as a flexible linker component in the rapidly advancing field of PROTAC development. The protocols and workflows provided herein offer a foundational guide for researchers aiming to incorporate this molecule into their synthetic strategies. Careful optimization of each step is crucial to achieve high yields and purity of the final PROTAC construct.

References

Application Notes and Protocols for Hydroxypropionyl Alkylation using 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step experimental procedure for the hydroxypropionyl alkylation of a primary or secondary amine using 3-(benzyloxy)propanoic acid. This process involves an initial amide coupling reaction, followed by the deprotection of the benzyl ether to yield the final hydroxypropionylated product.

Data Presentation: Typical Reaction Parameters and Yields

The following table summarizes typical quantitative data for the two key reactions in this procedure: amide coupling and debenzylation. The yields are representative and may vary depending on the specific substrate and reaction conditions.

Parameter Step 1: Amide Coupling Step 2: Debenzylation
Reaction Amide bond formationCleavage of benzyl ether
Starting Materials This compound, Amine (primary or secondary)N-substituted-3-(benzyloxy)propanamide
Coupling/Deprotection Reagents PyBOP, DIPEA10% Palladium on Carbon (Pd/C), Ammonium formate
Solvent Dimethylformamide (DMF)Methanol (MeOH) or Ethanol (EtOH)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 4-12 hours[1]1-4 hours
Typical Yield 70-95%85-99%[2][3]
Purification Method Column ChromatographyFiltration and Concentration

Experimental Protocols

This section details the methodologies for the synthesis of N-substituted-3-hydroxypropanamides from this compound.

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using a peptide coupling reagent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[1]

  • Add the coupling reagent, PyBOP (1.2 equivalents), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-3-(benzyloxy)propanamide.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

This protocol details the removal of the benzyl protecting group to yield the final hydroxypropionylated product using a safe and efficient catalytic transfer hydrogenation method.[2][3]

Materials:

  • N-substituted-3-(benzyloxy)propanamide (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite or another filtration aid

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the N-substituted-3-(benzyloxy)propanamide (1.0 equivalent) in methanol or ethanol.

  • To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.[2] The addition may cause some effervescence.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-substituted-3-hydroxypropanamide.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the experimental workflow for the hydroxypropionyl alkylation.

experimental_workflow start This compound + Amine reagents1 PyBOP, DIPEA DMF, RT, 4-12h start->reagents1 intermediate N-substituted- 3-(benzyloxy)propanamide reagents1->intermediate Amide Coupling reagents2 10% Pd/C, NH4HCO2 MeOH, RT, 1-4h intermediate->reagents2 final_product N-substituted- 3-hydroxypropanamide reagents2->final_product Debenzylation

Caption: Experimental workflow for hydroxypropionyl alkylation.

signaling_pathway cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Debenzylation A Carboxylic Acid (this compound) C Activated Ester Intermediate A->C PyBOP, DIPEA B Amine (R-NH2) D N-substituted-3-(benzyloxy)propanamide B->D C->D Nucleophilic Attack E N-substituted- 3-(benzyloxy)propanamide F Final Product (N-substituted-3-hydroxypropanamide) E->F Pd/C, H-donor

Caption: Logical relationship of the two-step synthesis.

References

Application Note: Laboratory-Scale Synthesis of 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Benzyloxy)propanoic acid is a valuable building block in organic synthesis, utilized by researchers and drug development professionals for the introduction of a benzyloxypropyl moiety into more complex molecules. Its structure incorporates a protected hydroxyl group in the form of a benzyl ether and a carboxylic acid, offering two distinct points for chemical modification. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via a Williamson ether synthesis, starting from 3-hydroxypropanoic acid and benzyl bromide. This method is robust, scalable for typical laboratory needs, and employs readily available reagents.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, a well-established method for forming ethers.[1][2] In this reaction, the hydroxyl group of 3-hydroxypropanoic acid is deprotonated by a mild base, potassium carbonate, to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of benzyl bromide in an SN2 reaction to form the benzyl ether, yielding this compound.[2][3]

Overall Reaction:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
3-Hydroxypropanoic acid1.0 equivalent
Benzyl Bromide1.2 equivalents
Potassium Carbonate (K₂CO₃)2.5 equivalents
Solvent Acetone (anhydrous)
Reaction Temperature Reflux (~56°C)
Reaction Time 12 - 18 hours
Typical Yield 80 - 90%

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 3-Hydroxypropanoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypropanoic acid (1.0 eq). Add anhydrous potassium carbonate (2.5 eq) and 100 mL of anhydrous acetone.

  • Addition of Benzyl Bromide: Stir the suspension at room temperature for 30 minutes.[4] Slowly add benzyl bromide (1.2 eq) to the reaction mixture using a dropping funnel or syringe.[4]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.[4][5]

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether.[5] Transfer the solution to a separatory funnel. Wash the organic layer with water, followed by 1 M hydrochloric acid, and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.[4]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary to obtain pure this compound.[5]

Mandatory Visualization

G A Start: 3-Hydroxypropanoic Acid, Benzyl Bromide, K2CO3 B Dissolve in Anhydrous Acetone A->B C Stir at RT (30 min) B->C D Add Benzyl Bromide C->D E Reflux (12-18h) D->E F Cool to RT E->F G Filter Inorganic Salts F->G H Evaporate Acetone G->H I Dissolve in Diethyl Ether H->I J Aqueous Workup (H2O, HCl, Brine) I->J K Dry Organic Layer (MgSO4/Na2SO4) J->K L Concentrate in vacuo K->L M Purification (Recrystallization) L->M N Final Product: This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-(Benzyloxy)propanoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. The choice of reagents and linkers is critical to the success of any solid-phase synthesis strategy. 3-(Benzyloxy)propanoic acid is a bifunctional molecule that presents potential as a versatile reagent in SPOS, primarily as a short, flexible linker. Its structure, featuring a carboxylic acid for attachment to a solid support or a growing molecule, and a benzyl-protected hydroxyl group, allows for a variety of synthetic manipulations. The benzyloxy group can serve as a stable protecting group throughout a synthesis sequence and can be cleaved under specific conditions to release the final product with a free hydroxyl or to be used as a point of further diversification.

These application notes provide an overview of the potential uses of this compound in SPOS, along with detailed, representative protocols for its application. While direct literature on the extensive use of this specific molecule in SPOS is limited, the provided methodologies are based on well-established principles of solid-phase chemistry and are analogous to the use of similar aliphatic carboxylic acids and benzyl-protected linkers.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless oil to light beige solid
Melting Point 31.5-33.5 °C
Boiling Point 124-130 °C (at 0.01 Torr)
pKa ~4.30 (Predicted)
Solubility Soluble in Chloroform, Methanol, DMF, DCM

Applications in Solid-Phase Organic Synthesis

This compound can be envisioned in two primary roles in SPOS:

  • As a Flexible Linker: When attached to a solid support, the propanoic acid moiety serves as a short, flexible spacer. The benzyloxy group acts as a handle that can be deprotected at the end of the synthesis to release the target molecule. This approach is valuable for the synthesis of small molecules where a terminal hydroxyl group is desired.

  • As a Building Block: The carboxylic acid can be coupled to a resin-bound molecule, introducing a three-carbon chain with a protected hydroxyl group. This can be useful for modifying the properties of a lead compound, such as improving solubility or providing a new vector for diversification.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in solid-phase organic synthesis.

Protocol 1: Attachment of this compound to Merrifield Resin

This protocol describes the immobilization of this compound onto a chloromethylated polystyrene resin (Merrifield resin) to create a flexible linker for SPOS.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol/g)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.

  • Formation of Cesium Salt: In a separate flask, dissolve this compound (540 mg, 3.0 mmol) in a mixture of DMF (5 mL) and MeOH (5 mL). Add a solution of cesium carbonate (489 mg, 1.5 mmol) in water (1 mL) dropwise. Stir the solution at room temperature for 30 minutes.

  • Solvent Removal: Remove the solvent from the cesium salt solution under reduced pressure. Co-evaporate with anhydrous DMF (2 x 10 mL) to ensure the salt is dry.

  • Attachment to Resin: Dissolve the dried cesium 3-(benzyloxy)propanoate in anhydrous DMF (10 mL) and add it to the swollen Merrifield resin.

  • Reaction: Heat the reaction mixture to 50°C and agitate for 12-18 hours.

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and finally diethyl ether (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the linker on the resin can be determined by cleaving the linker from a small sample of the resin and quantifying the amount of this compound released.

Protocol 2: Cleavage of a Molecule from the this compound Linker

This protocol details the cleavage of a synthesized molecule from the resin-bound linker via hydrogenolysis of the benzyl ether.

Materials:

  • Resin-bound product from Protocol 1

  • Palladium on carbon (10% Pd/C)

  • Cyclohexene

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin-bound product (100 mg) in THF (2 mL) for 30 minutes.

  • Hydrogenolysis Setup: To the swollen resin, add MeOH (2 mL), cyclohexene (1 mL), and 10% Pd/C (10 mg).

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by taking a small aliquot of the solution and analyzing it by TLC or LC-MS.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the resin and the catalyst.

  • Washing: Wash the resin with THF (3 x 2 mL) and MeOH (3 x 2 mL).

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or preparative HPLC.

Diagrams

The following diagrams illustrate the key workflows and relationships described in these application notes.

G cluster_protocol1 Protocol 1: Attachment to Merrifield Resin P1_Start Start P1_Swell Swell Merrifield Resin in DMF P1_Start->P1_Swell P1_Attach Attach Salt to Resin P1_Swell->P1_Attach P1_Salt Form Cesium Salt of This compound P1_Salt->P1_Attach P1_Wash Wash Resin P1_Attach->P1_Wash P1_Dry Dry Resin P1_Wash->P1_Dry P1_End End: Linker-Functionalized Resin P1_Dry->P1_End

Caption: Workflow for attaching this compound to Merrifield resin.

G cluster_protocol2 Protocol 2: Cleavage via Hydrogenolysis P2_Start Start: Resin-bound Product P2_Swell Swell Resin in THF P2_Start->P2_Swell P2_React Perform Hydrogenolysis (Pd/C, Cyclohexene) P2_Swell->P2_React P2_Filter Filter to Remove Resin and Catalyst P2_React->P2_Filter P2_Isolate Isolate Crude Product P2_Filter->P2_Isolate P2_Purify Purify Product P2_Isolate->P2_Purify P2_End End: Pure Cleaved Product P2_Purify->P2_End

Caption: Workflow for cleaving a molecule from the linker via hydrogenolysis.

G Resin Solid Support (e.g., Merrifield Resin) Linker 3-(Benzyloxy)propanoic acid Linker Resin->Linker Attachment Molecule Synthesized Molecule Linker->Molecule Synthesis Cleavage Cleavage Step (e.g., Hydrogenolysis) Molecule->Cleavage Product Final Product with -CH2CH2OH terminus Cleavage->Product Release

Caption: Logical relationship of components in SPOS using the linker.

Conclusion

This compound offers potential as a useful, flexible linker for solid-phase organic synthesis. Its straightforward attachment to common resins and the reliable cleavage of the benzyl ether protecting group make it a viable option for the synthesis of small molecules terminating in a primary alcohol. The protocols provided herein offer a foundation for researchers to explore the utility of this reagent in their specific synthetic strategies. As with any SPOS methodology, optimization of reaction conditions, such as reaction times, temperatures, and reagent equivalents, may be necessary to achieve optimal results for a particular target molecule.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(Benzyloxy)propanoic acid synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Starting materials may not have fully reacted. 2. Debenzylation: Cleavage of the benzyl ether protecting group.[1] 3. Inactive reagents: Benzyl bromide or the base used may be old or degraded. 4. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent.[1][2]1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials before workup.[1][2][3] 2. Optimize hydrogenation conditions: If performing a hydrogenation step, use milder conditions (lower hydrogen pressure, ambient temperature) and consider a more selective catalyst to minimize debenzylation.[1] 3. Use fresh reagents: Ensure the purity and reactivity of all starting materials.[2] 4. Systematic optimization: Methodically adjust reaction parameters such as temperature, time, and solvent to find the optimal conditions for your specific setup.[2][4]
Presence of Impurities 1. Unreacted starting materials: The reaction did not go to completion. 2. Side-products: Formation of byproducts such as 3-(3-hydroxyphenyl)propanoic acid due to debenzylation.[1] 3. Dialkylated byproduct: In malonic ester synthesis, a second alkylation can occur.[2]1. Drive the reaction to completion: Adjust stoichiometry, reaction time, or temperature.[1] 2. Purification: Purify the crude product using recrystallization or column chromatography to remove impurities.[4][5] For debenzylation, refer to the solutions for low yield. 3. Adjust stoichiometry: In malonic ester synthesis, use a slight excess of diethyl malonate to favor mono-alkylation.[2]
Difficult Purification 1. Oily product: The product fails to crystallize. 2. Poor separation in column chromatography: Overlapping bands of the product and impurities.[5] 3. Low recovery after recrystallization: Significant loss of product during the purification step.[5]1. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. Ensure the correct solvent system is being used for recrystallization.[5] 2. Optimize chromatography conditions: Systematically test different solvent systems (mobile phase) using TLC to achieve better separation. Ensure the column is packed correctly and the sample is loaded in a minimal volume of solvent.[5] 3. Select an appropriate recrystallization solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ensure the solution is sufficiently concentrated before cooling.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes are the direct benzylation of 3-(3-hydroxyphenyl)propanoic acid and the malonic ester synthesis.[2][6] The direct benzylation involves the protection of the hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid with a benzyl group, typically via a Williamson ether synthesis.[3][7][8] The malonic ester synthesis involves reacting a 3-(benzyloxy)benzyl halide with a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[2]

Q2: How can I minimize the debenzylation side reaction?

A2: Debenzylation, the cleavage of the benzyl ether, is a common side reaction, particularly during hydrogenation steps used to reduce a precursor like 3-(3-(benzyloxy)phenyl)acrylic acid.[1] To minimize this, consider the following strategies:

  • Catalyst Selection: Use a less active or more selective catalyst. Palladium on carbon (Pd/C) is common, but the loading and specific type can influence selectivity.[1]

  • Milder Reaction Conditions: Employ lower hydrogen pressure and ambient temperatures to favor the reduction of the double bond over the cleavage of the benzyl ether.[1]

  • Solvent Choice: Polar solvents like ethanol and methanol are generally effective.[1]

Q3: What are the key parameters to control in the Williamson ether synthesis for this preparation?

A3: The Williamson ether synthesis is a reliable method for forming the benzyl ether.[7][8][9][10] Key parameters to control include:

  • Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial for the deprotonation of the hydroxyl group.[1][7]

  • Solvent: Anhydrous polar aprotic solvents like acetone or dimethylformamide (DMF) are commonly used.[1][3]

  • Temperature: The reaction is often heated to reflux to ensure a reasonable reaction rate.[3]

  • Anhydrous Conditions: Moisture can deactivate the base and hinder the reaction, so using anhydrous reagents and solvents is important.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of reaction conversion and product purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[3][5]

  • Melting Point Analysis: A sharp melting point close to the literature value (79.5-88.5 °C) is a good indicator of high purity.[3][5] A broad or depressed melting point suggests the presence of impurities.[5]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterRoute 1: Direct BenzylationRoute 2: Perkin ReactionRoute 3: Wittig ReactionRoute 4: Heck Reaction
Starting Materials 3-(3-hydroxyphenyl)propanoic acid, Benzyl bromide, Base3-(benzyloxy)benzaldehyde, Acetic Anhydride, Sodium Acetate3-(benzyloxy)benzaldehyde, (Carbethoxymethylene)triphenylphosphorane1-Bromo-3-(benzyloxy)benzene, Ethyl acrylate, Palladium catalyst
Number of Steps 2232
Estimated Overall Yield 80-90%65-75%70-80%60-70%
Typical Purity ExcellentGood to ExcellentExcellentGood

This data is based on typical yields and may vary depending on specific experimental conditions.[6]

Table 2: Proposed Reaction Parameters for Direct Benzylation
ParameterValue
Reactants 3-(3-hydroxyphenyl)propanoic Acid, Benzyl Bromide, Potassium Carbonate
Solvent Dimethylformamide (DMF) or Acetone
Temperature 60-80°C (DMF) or Reflux (Acetone)
Reaction Time 6-8 hours (DMF) or 12-24 hours (Acetone)
Proposed Yield 85-95%

These parameters are based on established protocols and may require optimization.[3][4]

Experimental Protocols

Protocol 1: Direct Benzylation of 3-(3-hydroxyphenyl)propanoic Acid

This protocol details the synthesis of this compound via a Williamson ether synthesis.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).[3]

  • Add anhydrous acetone to the flask.[3]

  • Stir the suspension at room temperature for 15 minutes.[3]

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.[3]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the solid salts.[3]

  • Evaporate the solvent from the filtrate under reduced pressure.[3]

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.[3]

  • Wash the organic layer with 1 M hydrochloric acid, followed by water and then brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[3]

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[1][3]

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate/hexanes).[5]

  • If insoluble impurities are present, perform a hot filtration.[5]

  • Allow the solution to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[5]

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials: 3-(3-hydroxyphenyl)propanoic acid Benzyl bromide Base reaction Williamson Ether Synthesis (Benzylation) start->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. Reaction completion crude Crude Product workup->crude 3. Isolation purify Recrystallization or Column Chromatography crude->purify 4. Purification analyze Purity & Structural Analysis (TLC, HPLC, NMR, MP) purify->analyze 5. Characterization product Pure this compound analyze->product

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Product Yield? check_reaction Check TLC for Starting Material start->check_reaction Yes incomplete Incomplete Reaction check_reaction->incomplete Present debenzylation Check for Debenzylation Byproduct check_reaction->debenzylation Absent solution_incomplete Increase reaction time/temp or adjust stoichiometry incomplete->solution_incomplete reagent_issue Check Reagent Quality debenzylation->reagent_issue No obvious byproduct solution_debenzylation Optimize hydrogenation conditions (milder pressure/temp) debenzylation->solution_debenzylation Byproduct present conditions_issue Review Reaction Conditions (Temp, Time, Solvent) reagent_issue->conditions_issue solution_reagents Use fresh, high-purity reagents reagent_issue->solution_reagents Suspect solution_conditions Systematically optimize conditions conditions_issue->solution_conditions

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Common side reactions in the synthesis of 3-(Benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-(Benzyloxy)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic route.

Route 1: Williamson Ether Synthesis of 3-(3-Hydroxyphenyl)propanoic acid

This is a common and direct method for synthesizing this compound.[1][2]

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete Deprotonation: The base may be too weak or not used in sufficient quantity to fully deprotonate the phenolic hydroxyl group. 2. Inactive Benzyl Bromide: Benzyl bromide can degrade over time. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Use a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent (e.g., DMF or acetone). Ensure anhydrous conditions. 2. Use freshly opened or purified benzyl bromide. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or temperature.[1]
Presence of Unreacted 3-(3-Hydroxyphenyl)propanoic acid Incomplete benzylation reaction.See "Low or No Product Yield" troubleshooting steps.
Formation of a Side Product with the Same Mass (Isomer) C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. Protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide.[3]Use a polar aprotic solvent like DMF or acetone to favor O-alkylation. The ratio of O- to C-alkylation is highly dependent on the solvent and reaction conditions.[3]
Formation of an Alkene Byproduct E2 Elimination: If using a sterically hindered or secondary/tertiary alkyl halide, elimination can compete with substitution. While benzyl bromide is a primary halide, prolonged high temperatures can sometimes lead to minor elimination byproducts.Use the mildest effective reaction temperature and avoid excessively strong, sterically hindered bases.
Route 2: Multi-step Synthesis via Perkin/Knoevenagel Condensation followed by Hydrogenation

This route involves the formation of a cinnamic acid derivative which is then reduced.

Issue Potential Cause Troubleshooting Steps
Low Yield in Condensation Step 1. Moisture: The Perkin reaction, in particular, is sensitive to moisture which can hydrolyze the acetic anhydride. 2. Impure Aldehyde: The starting aldehyde (3-hydroxybenzaldehyde or 3-(benzyloxy)benzaldehyde) can oxidize if not stored properly. 3. Suboptimal Base/Catalyst: The choice and amount of base (e.g., sodium acetate for Perkin, piperidine/pyridine for Knoevenagel) are critical.1. Ensure all glassware and reagents are anhydrous. 2. Use freshly distilled or purified aldehyde. 3. Use the appropriate catalyst in the correct stoichiometric amount. For the Knoevenagel reaction, pyridine often serves as both the solvent and catalyst, promoting decarboxylation.[4]
Formation of Dark, Resinous Byproducts in Condensation Self-condensation of Aldehyde: Under basic conditions and high temperatures, aldehydes can undergo self-condensation reactions.Maintain the recommended reaction temperature and avoid prolonged reaction times.
Low Yield in Hydrogenation Step 1. Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may be old or poisoned. 2. Insufficient Hydrogen Pressure: The reaction may not have adequate hydrogen supply.1. Use fresh, high-quality Pd/C catalyst. 2. Ensure the system is properly purged with hydrogen and maintained at a positive pressure.
Formation of 3-(3-Hydroxyphenyl)propanoic acid during Hydrogenation Debenzylation: The primary side reaction during the hydrogenation of the cinnamic acid intermediate is the cleavage of the benzyl ether, leading to the deprotected phenol.Use a more selective catalyst or a lower catalyst loading. Milder reaction conditions (lower temperature and pressure) can also minimize debenzylation.
Route 3: Malonic Ester Synthesis

This route involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

Issue Potential Cause Troubleshooting Steps
Low Yield of Mono-alkylated Product Dialkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the benzyl halide to form a dialkylated byproduct. This is a common drawback of the malonic ester synthesis.[5][6]Use an excess of the malonic ester to favor mono-alkylation.
Incomplete Hydrolysis or Decarboxylation Insufficient acid/base or heat for the hydrolysis and decarboxylation steps.Ensure complete hydrolysis of the ester groups before attempting decarboxylation. Decarboxylation typically requires heating the diacid intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes are the Williamson ether synthesis starting from 3-(3-hydroxyphenyl)propanoic acid and a multi-step route involving the Perkin or Knoevenagel condensation of 3-hydroxybenzaldehyde or 3-(benzyloxy)benzaldehyde, followed by hydrogenation. The malonic ester synthesis is another viable, though less direct, route.

Q2: I see an impurity in my final product with the same molecular weight. What could it be?

A2: If you used the Williamson ether synthesis route, this is likely the C-alkylated isomer. In this side reaction, the benzyl group attaches to the aromatic ring instead of the phenolic oxygen. The use of polar aprotic solvents like DMF or acetone can minimize this.[3]

Q3: My hydrogenation step is removing the benzyl protecting group. How can I prevent this?

A3: Debenzylation is a common side reaction during catalytic hydrogenation. To minimize it, you can try using a less active catalyst (e.g., a lower percentage of Pd on carbon), reducing the hydrogen pressure, and running the reaction at a lower temperature. Careful monitoring of the reaction by TLC is crucial to stop the reaction once the double bond is reduced but before significant debenzylation occurs.

Q4: I am getting a significant amount of dialkylated product in my malonic ester synthesis. What can I do?

A4: The formation of a dialkylated product is a known issue in malonic ester synthesis.[5][6] To favor the desired mono-alkylation, use a molar excess of the malonic ester relative to the benzyl halide.

Q5: What are the ideal purification methods for this compound?

A5: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[2] If significant impurities remain, column chromatography on silica gel is an effective purification method.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the direct benzylation route. Note that yields of side products are highly dependent on the specific reaction conditions and are often not reported in detail in the literature.

ParameterValue
Starting Material 3-(3-hydroxyphenyl)propanoic acid
Reagents Benzyl bromide, Potassium Carbonate (K₂CO₃)
Solvent Acetone or DMF
Reaction Temperature Reflux
Reaction Time 12 - 24 hours
Typical Yield of this compound 85 - 95%[1]
Common Side Products C-alkylated isomer, Unreacted starting material
Typical Side Product Yield Generally low, but dependent on solvent and conditions

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis[1][2]

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

G Troubleshooting Low Yield start Low Yield of this compound check_sm Check for unreacted 3-(3-hydroxyphenyl)propanoic acid by TLC start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Side Products Present? check_sm->side_products No cause1 Potential Causes: - Insufficient base - Inactive benzyl bromide - Low temperature/short time incomplete_reaction->cause1 cause2 Potential Side Products: - C-alkylated isomer - Elimination product side_products->cause2 Yes end Improved Yield side_products->end No, other issues solution1 Solutions: - Use fresh reagents - Ensure anhydrous conditions - Increase reaction time/temperature cause1->solution1 solution1->end solution2 Solutions: - Use polar aprotic solvent (e.g., DMF) - Optimize reaction temperature cause2->solution2 solution2->end

References

Technical Support Center: Purification of Crude 3-(Benzyloxy)propanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(Benzyloxy)propanoic acid via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For this compound, a carboxylic acid, polar solvents are a good starting point.[1] Common and effective solvent systems include mixtures like ethyl acetate/hexanes or ethanol/water.[2] The optimal solvent or solvent system should be determined experimentally through small-scale solubility tests.[3]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 3-hydroxyphenylpropanoic acid, and by-products like 3-(3-hydroxyphenyl)propanoic acid which can result from debenzylation during the synthetic process.[2] Residual solvents from the reaction or initial workup may also be present.

Q3: How can I assess the purity of my recrystallized this compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is effective for quantifying purity and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the chemical structure and identifying any contaminants.[3] Melting point analysis is also a crucial indicator of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad and depressed melting point indicates the presence of impurities.[3]

Q4: There are conflicting reports for the melting point of this compound. Which one is correct?

A4: There is a notable discrepancy in the reported melting points for this compound, with some sources citing 31.5-33.5 °C and others suggesting a higher range, similar to the 79.5-88.5 °C reported for the structurally related compound 3-(3-(benzyloxy)phenyl)propanoic acid.[3] This variance could be due to different crystalline forms (polymorphs) or the presence of impurities. It is highly recommended to characterize the purified material using spectroscopic methods (e.g., NMR) in addition to melting point analysis to confirm both identity and purity.

Data Presentation

Solvent Selection Guide for Recrystallization

The following table provides a qualitative guide to the solubility of this compound in common recrystallization solvents. Note: This information is based on general principles for carboxylic acids and should be confirmed by experimental solubility testing.

SolventPolaritySolubility (Cold)Solubility (Hot)Comments
WaterHighLowModerateGood for creating a solvent/anti-solvent system with a more soluble solvent like ethanol.
EthanolHighModerate-HighHighMay require the addition of an anti-solvent (like water) to reduce solubility upon cooling.
Ethyl AcetateMediumModerateHighA good starting point, often used in combination with a non-polar anti-solvent like hexanes.[4]
HexanesLowLowLowPrimarily used as an anti-solvent to decrease the solubility of the compound in a more polar solvent.[4]
TolueneLowLowModerate-HighCan be an effective solvent, but its higher boiling point may be a consideration.[2]
Expected Yield and Purity
ParameterExpected OutcomeFactors Influencing Outcome
Yield 70-90% (typical for a successful recrystallization)- Choice of recrystallization solvent. - Volume of solvent used (excess solvent will decrease yield). - Rate of cooling (too rapid cooling can trap impurities). - Thoroughness of crystal collection and washing.
Purity ≥95%- Efficiency of impurity removal by the chosen solvent. - Prevention of premature crystallization during hot filtration. - Proper washing of collected crystals with cold solvent.
Melting Point Sharp melting range- A broad or depressed melting point range is indicative of impurities.[3]

Experimental Protocol

Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent or a two-solvent system.

  • Solvent Selection:

    • Place a small amount of the crude solid into several test tubes.

    • Add a small volume of a different potential solvent to each tube and observe the solubility at room temperature.

    • For solvents in which the solid is not soluble at room temperature, gently heat the test tube to the solvent's boiling point and observe if the solid dissolves.

    • The ideal solvent will dissolve the solid when hot but not at room temperature.[1] If a single solvent is not suitable, select a solvent in which the compound is highly soluble and a miscible anti-solvent in which it is poorly soluble.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.[1]

    • Preheat a funnel and a clean receiving flask to prevent premature crystallization.[3]

    • Pour the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3]

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[3]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[3]

Mandatory Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Pure Product wash_dry->end low_yield Low Yield end->low_yield Check Yield troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Supersaturated solution? no_crystals->troubleshoot_no_crystals reconcentrate Boil off some solvent troubleshoot_no_crystals->reconcentrate scratch Scratch flask / Add seed crystal troubleshoot_no_crystals->scratch reconcentrate->cool scratch->cool troubleshoot_oiling Troubleshoot: - Cooling too fast? - High impurity level? oiling_out->troubleshoot_oiling reheat_add_solvent Reheat, add more solvent, and cool slowly troubleshoot_oiling->reheat_add_solvent reheat_add_solvent->cool troubleshoot_low_yield Troubleshoot: - Too soluble in cold solvent? - Premature crystallization? low_yield->troubleshoot_low_yield change_solvent Choose a different solvent troubleshoot_low_yield->change_solvent change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental Workflow for Recrystallization

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start: Crude This compound solvent_selection 1. Select Solvent (via solubility tests) start->solvent_selection dissolution 2. Dissolve Crude Solid in Minimum Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Gravity Filtration (if insoluble impurities exist) dissolution->hot_filtration crystallization 4. Slow Cooling & Crystallization hot_filtration->crystallization collection 5. Collect Crystals (Vacuum Filtration) crystallization->collection washing 6. Wash Crystals with Cold Solvent collection->washing drying 7. Dry Crystals Under Vacuum washing->drying end End: Purified This compound drying->end purity_check Purity Analysis (MP, HPLC, NMR) end->purity_check

Caption: Step-by-step experimental workflow for the purification of this compound.

References

Troubleshooting low yield in the malonic ester synthesis of 3-(Benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Malonic Ester Synthesis of 3-(Benzyloxy)propanoic acid

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in the synthesis of this compound via the malonic ester pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the most common causes?

A1: Low overall yield in this multi-step synthesis can originate from issues in any of the three key stages: alkylation, hydrolysis, or decarboxylation. The most common culprits are impure or degraded reagents, suboptimal reaction conditions (time and temperature), and the formation of side products. A systematic approach, analyzing the outcome of each step, is crucial for diagnosis.

Q2: After the initial alkylation step, TLC analysis shows a large amount of unreacted diethyl malonate. What could be the problem?

A2: This issue typically points to a problem with the deprotonation of diethyl malonate to form the necessary nucleophilic enolate.[1] Consider the following:

  • Inactive Base: The base, typically sodium ethoxide, is highly sensitive to moisture. Ensure it is fresh, has been stored under an inert atmosphere, and is handled properly to prevent deactivation. Using a slight excess of the base can also help.[1]

  • Inactive Alkylating Agent: The alkylating agent, benzyloxymethyl chloride (BnOCH₂Cl), can degrade over time. Verify its purity or use a freshly prepared/purified batch.

  • Insufficient Reaction Conditions: The reaction may require more time or a higher temperature to proceed to completion. Refluxing in ethanol is a standard condition that should be maintained for an adequate period, typically monitored by TLC.[1]

Q3: I've isolated a significant byproduct with a higher molecular weight than my desired mono-alkylated product. What is it and how can I prevent its formation?

A3: The most common high-molecular-weight byproduct in a malonic ester synthesis is the dialkylated product.[1][2] This occurs when the mono-alkylated intermediate is deprotonated again by the base and reacts with a second molecule of the alkylating agent. To minimize this, you can adjust the stoichiometry by using a slight excess of diethyl malonate relative to the benzyloxymethyl chloride.[1] This favors the initial mono-alkylation.

Q4: The hydrolysis of my substituted malonic ester is incomplete. How can I drive this reaction to completion?

A4: Incomplete saponification of the ester groups is a frequent cause of low yield. To ensure complete hydrolysis of diethyl (benzyloxymethyl)malonate to its corresponding dicarboxylic acid, consider these points:

  • Sufficient Base: Use a sufficient excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Time and Temperature: Heating the reaction mixture, often to reflux, for several hours (e.g., 2-4 hours) is typically necessary to accelerate the hydrolysis.[1]

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester before proceeding with the workup.[1]

Q5: My decarboxylation step is slow and seems inefficient. What are the optimal conditions?

A5: Incomplete decarboxylation will leave (benzyloxymethyl)malonic acid as a major impurity. This step is highly temperature-dependent.

  • Temperature: Ensure the temperature is high enough to facilitate the loss of CO₂. A typical range for this type of decarboxylation is 150-180 °C.[1]

  • Monitoring: The reaction can be monitored by observing the cessation of carbon dioxide evolution.[1] Heating should continue until gas bubbles are no longer visible.

Q6: Can the hydrolysis and decarboxylation steps be combined into a one-pot procedure?

A6: Yes, one-pot procedures are common and can improve efficiency. This is often achieved by performing the hydrolysis under acidic conditions (e.g., with aqueous HCl) and then directly heating the acidic mixture to induce decarboxylation.[3] Some methods also use microwave assistance with salts like LiCl, which can facilitate both ester hydrolysis and decarboxylation.[3][4]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for each step of the synthesis. Note that optimal conditions may vary based on scale and specific laboratory setups.

StepParameterTypical Value/ConditionCommon RangeReference
1. Alkylation Base Sodium Ethoxide (NaOEt)1.1 - 1.2 equivalents[1]
Solvent Absolute Ethanol-[1]
Temperature Reflux78 °C (Ethanol)[1]
Time 4-6 hours2-8 hours[1]
2. Hydrolysis Reagent Sodium Hydroxide (NaOH)3 - 5 equivalents[1]
Solvent Water/Ethanol mixture-[1]
Temperature Reflux80-100 °C[1]
Time 2-4 hours1-6 hours[1]
3. Decarboxylation Acidification Conc. Hydrochloric Acid (HCl)pH ~1-2[1]
Temperature Heat (neat or in solution)150 - 180 °C[1][5]
Time Until CO₂ evolution ceases1 - 2 hours[5]

Experimental Protocol

This protocol provides a standard laboratory-scale procedure for the malonic ester synthesis of this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (solid) or freshly prepared solution in ethanol

  • Benzyloxymethyl chloride (BnOCH₂Cl)

  • Absolute ethanol

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantles, and stirring equipment

Procedure:

Step 1: Alkylation of Diethyl Malonate

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve sodium ethoxide (1.1 eq) in absolute ethanol with stirring.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, add benzyloxymethyl chloride (1.0 eq) dropwise. Caution: Alkyl halides can be lachrymators.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the consumption of diethyl malonate.

  • Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain crude diethyl (benzyloxymethyl)malonate.

Step 2: Hydrolysis (Saponification)

  • To the crude product from the previous step, add a solution of NaOH (3 eq) in a water/ethanol mixture.

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.

Step 3: Decarboxylation

  • Cool the aqueous layer from the previous step in an ice bath.

  • Carefully acidify the solution with concentrated HCl until the pH is approximately 1-2. The dicarboxylic acid may precipitate.

  • Heat the acidic mixture to 150-180 °C to initiate decarboxylation. Continue heating until the evolution of CO₂ gas ceases.

  • Cool the mixture. The crude this compound may solidify or separate as an oil.

  • Isolate the crude product by filtration (if solid) or extraction with a suitable organic solvent (e.g., ethyl acetate).

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield pure this compound.

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis.

TroubleshootingWorkflow start_node Low Overall Yield step_node Analyze Specific Step start_node->step_node alkylation_hub Step 1: Alkylation Issues step_node->alkylation_hub Check TLC after Step 1 hydrolysis_hub Step 2: Hydrolysis Issues step_node->hydrolysis_hub Check TLC after Step 2 decarboxylation_hub Step 3: Decarboxylation Issues step_node->decarboxylation_hub Analyze Final Product issue_node issue_node solution_node solution_node issue1 Unreacted Diethyl Malonate alkylation_hub->issue1 issue2 Dialkylation Byproduct Observed alkylation_hub->issue2 solution1a Ensure Base (NaOEt) is Fresh & Anhydrous issue1->solution1a solution1b Verify Purity of Alkylating Agent issue1->solution1b solution1c Increase Reflux Time / Temp issue1->solution1c solution2 Use Slight Excess of Diethyl Malonate issue2->solution2 issue3 Incomplete Saponification (Ester still present) hydrolysis_hub->issue3 solution3a Increase Molar Eq. of NaOH issue3->solution3a solution3b Increase Reflux Time / Temp issue3->solution3b issue4 Incomplete Decarboxylation (Malonic acid deriv. present) decarboxylation_hub->issue4 solution4 Increase Temperature (150-180 °C) issue4->solution4

Caption: A logical workflow for troubleshooting common synthesis issues.

References

How to prevent debenzylation during 3-(Benzyloxy)propanoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of 3-(Benzyloxy)propanoic acid, with a focus on preventing debenzylation.

Troubleshooting Guide: Preventing Debenzylation

Q1: I am observing significant debenzylation during the purification of my crude this compound. What are the primary causes?

Debenzylation, the cleavage of the benzyl ether linkage, is a common challenge during the purification of this compound. The primary culprits are harsh experimental conditions. Specifically, prolonged exposure to strong acids or bases, especially at elevated temperatures, can readily cleave the benzyl ether. Additionally, certain purification techniques, if not performed with care, can introduce conditions favorable for debenzylation.

Key factors leading to debenzylation include:

  • Acidic Conditions: Strong acids can protonate the ether oxygen, making the benzyl group a good leaving group.

  • Basic Conditions: While generally more stable to base than esters, prolonged exposure to strong bases at high temperatures can promote cleavage.

  • High Temperatures: Excessive heat during steps like recrystallization or solvent evaporation can provide the energy needed for debenzylation, especially in the presence of trace acidic or basic impurities.[1]

  • Oxidative Degradation: Although less common, an inert atmosphere can help prevent the oxidation of the benzyl group to benzaldehyde, particularly for sensitive applications.[1]

Q2: How can I modify my work-up procedure to minimize debenzylation?

A carefully controlled work-up is the first line of defense against debenzylation.

  • Avoid Strong Acids: When acidifying the reaction mixture to protonate the carboxylate, use dilute solutions of weaker acids if possible, and perform the addition at low temperatures (e.g., in an ice bath). A final pH of 4-5 is often sufficient to protonate the carboxylic acid without creating a harsh acidic environment. A patent for a similar compound, (R)-2-benzyloxy propionic acid, describes adjusting the pH to 1-2 with hydrochloric acid, but this should be done cautiously and quickly at low temperatures.[2]

  • Minimize Contact Time: Do not let the solution sit for extended periods under acidic or basic conditions. Proceed with extraction promptly after acidification or basification.

  • Use of Mild Bases: For extractions, use mild inorganic bases like sodium bicarbonate rather than strong bases like sodium hydroxide whenever possible.

Q3: What are the recommended purification methods to avoid debenzylation, and what are the key parameters?

Recrystallization and column chromatography are the two most common and effective methods for purifying this compound while minimizing the risk of debenzylation.

Recrystallization

Recrystallization is an excellent method for removing impurities with different solubility profiles.

Troubleshooting Common Recrystallization Issues:

ProblemPossible CauseSolution
Product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture. Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.[1]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the cooling process is too rapid.Boil off some solvent to concentrate the solution and allow it to cool slowly. Let the solution stand at room temperature before moving it to an ice bath.[1]
Low recovery of the purified product. The compound is too soluble in the cold recrystallization solvent, or premature crystallization occurred during hot filtration.Choose a solvent in which the compound has lower solubility at colder temperatures. Ensure the filtration apparatus is pre-heated before filtering the hot solution.[1]
Product is still impure after recrystallization. Cooling was too fast, trapping impurities, or the solvent did not effectively differentiate between the product and impurities.Allow the solution to cool slowly. Perform a second recrystallization with a different solvent system. Wash the collected crystals with a small amount of cold recrystallization solvent.[1]
Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities.

Troubleshooting Common Column Chromatography Issues:

ProblemPossible CauseSolution
Poor separation of compounds (overlapping bands). The solvent system (mobile phase) is not optimized, or the column was not packed properly.Optimize the solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf of 0.2-0.4 for the desired product. Ensure the silica gel is packed uniformly without air bubbles.[1]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on.[1]
Streaking or tailing of the compound band. The sample is overloaded, or the compound is interacting too strongly with the stationary phase.Use a larger column or load less sample. Use silica gel, which is slightly acidic, for the purification of carboxylic acids.[1]

Frequently Asked Questions (FAQs)

Q4: What are the expected signs of debenzylation in my analytical data?

If debenzylation has occurred, you will typically see the appearance of 3-hydroxypropanoic acid and benzyl alcohol or benzaldehyde as impurities.[1] In your analytical data, this will manifest as:

  • NMR Spectroscopy: You will observe new peaks corresponding to the protons of the debenzylated product and benzyl alcohol/benzaldehyde.

  • HPLC: Additional peaks with different retention times will appear in your chromatogram.

  • Melting Point: The melting point of your product will be lower and broader than the literature value for the pure compound.[1]

Q5: Can I use a different protecting group to avoid this issue altogether?

Yes, if debenzylation proves to be a persistent issue, you could consider using a more robust protecting group for the hydroxyl group, depending on the overall synthetic strategy. However, the benzyl group is widely used due to its general stability and ease of removal under specific conditions (e.g., catalytic hydrogenolysis). The key is to handle the purification with care to maintain the integrity of the benzyl ether.

Q6: Is it necessary to use an inert atmosphere during purification?

For most standard purifications of this compound, an inert atmosphere is not strictly necessary. However, for applications where even trace amounts of oxidative byproducts like benzaldehyde are a concern, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on general procedures for similar carboxylic acids and should be optimized for your specific crude material.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, determine the approximate solubility of your crude material in a mixture of ethyl acetate and hexanes. A good starting point is a ratio that dissolves the compound when hot but causes it to precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hexanes to the hot ethyl acetate solution until it becomes slightly cloudy. Re-heat the solution gently until it becomes clear again. Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/hexanes mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give a clear separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4. A gradient of ethyl acetate in hexanes is a common choice.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar elution solvent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the mobile phase as the elution progresses (e.g., to 10%, 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table presents typical data for the purification of benzyloxy-containing carboxylic acids, which can serve as a benchmark for your experiments.

Purification MethodPurity of Starting Material (%)Purity of Final Product (%)Typical Yield (%)Reference
Extraction & AcidificationNot Specified99.287.6[2]*
Recrystallization (Ethyl Acetate/Hexanes)~85~98~75[1]
Column Chromatography (Silica, EtOAc/Hexanes gradient)~85>99~80[1]

*Data for (R)-2-benzyloxy propionic acid. **Typical values for 3-(3-(benzyloxy)phenyl)propanoic acid, which may vary.

Visualizations

Debenzylation Pathway

Debenzylation Potential Debenzylation Pathways cluster_acid Acid-Catalyzed Cleavage A This compound B Protonated Ether A->B  H+ (Strong Acid) C 3-Hydroxypropanoic Acid + Benzyl Cation B->C Cleavage D Benzyl Alcohol C->D  + H2O PurificationWorkflow General Purification Workflow Start Crude this compound Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Start->Recrystallization Column Column Chromatography (Silica, EtOAc/Hexanes Gradient) Start->Column Purity_Check1 Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check1 Purity_Check2 Purity Check (TLC, HPLC, NMR) Column->Purity_Check2 Pure_Product Pure this compound Purity_Check1->Pure_Product  Purity > 98% Impure1 Still Impure Purity_Check1->Impure1  Purity < 98% Purity_Check2->Pure_Product  Purity > 98% Impure2 Still Impure Purity_Check2->Impure2  Purity < 98% Impure1->Column

References

Optimizing reaction conditions for the benzylation of 3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the benzylation of 3-hydroxypropanoic acid. Our aim is to offer practical solutions to common experimental challenges, ensuring a smoother and more efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the benzylation of 3-hydroxypropanoic acid?

A1: There are two main strategies for the benzylation of 3-hydroxypropanoic acid. The choice depends on the desired final product and the required selectivity.

  • Strategy 1: Double Benzylation. This approach involves the simultaneous benzylation of both the hydroxyl and carboxylic acid groups to yield benzyl 3-(benzyloxy)propanoate. This is often the most direct route if the final application can utilize the benzyl ester.

  • Strategy 2: Selective O-Benzylation via Protection. This multi-step strategy is necessary when only the hydroxyl group should be benzylated, leaving the carboxylic acid free. It involves:

    • Protection of the carboxylic acid group, typically as a methyl or other suitable ester.

    • Benzylation of the free hydroxyl group.

    • Deprotection of the carboxylic acid group.

Q2: How can I selectively benzylate the hydroxyl group without protecting the carboxylic acid?

A2: Direct selective O-benzylation in the presence of an unprotected carboxylic acid is challenging due to the acidic proton of the carboxyl group, which will react with the base required for the benzylation of the alcohol. This typically leads to the formation of the carboxylate salt, which can also react with the benzylating agent to form a benzyl ester. Therefore, a protection strategy is generally recommended for selective O-benzylation.

Q3: What are the most common side reactions to be aware of during the benzylation of the hydroxyl group?

A3: The benzylation of the hydroxyl group, typically proceeding via a Williamson ether synthesis, is prone to a few key side reactions.[1] The primary competing reaction is the base-catalyzed elimination of the alkylating agent (e.g., benzyl bromide), which becomes more significant at higher temperatures.[1] Additionally, if the substrate is sterically hindered, elimination may be favored over the desired SN2 substitution.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the expected product, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete deprotonation of the hydroxyl group.Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the reaction is conducted under anhydrous conditions as NaH reacts with water.
Inactive benzylating agent (e.g., benzyl bromide).Use a fresh bottle of benzyl bromide, as it can degrade over time. Benzyl bromide is a lachrymator and should be handled with care.[1]
Insufficient reaction temperature or time.Gradually increase the reaction temperature while monitoring for side product formation via TLC. Extend the reaction time if the starting material is still present.
Formation of Multiple Products Benzylation of both the hydroxyl and carboxylic acid groups.If only O-benzylation is desired, protect the carboxylic acid group as an ester (e.g., methyl ester) prior to benzylation.
Elimination of benzyl bromide.Maintain a lower reaction temperature. Use a less sterically hindered base if possible.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.Column chromatography on silica gel is an effective method for purifying the product. The choice of eluent will depend on the polarity of the product and impurities.
Residual base or salts from the reaction.Perform an aqueous workup, washing the organic layer with a mild acid (e.g., dilute HCl) to neutralize any remaining base, followed by a brine wash.

Experimental Protocols

Protocol 1: Double Benzylation to Synthesize Benzyl 3-(benzyloxy)propanoate

This protocol is adapted from procedures for similar bifunctional molecules and aims for the benzylation of both functional groups in a single pot.

Materials:

  • 3-Hydroxypropanoic acid

  • Benzyl bromide (2.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypropanoic acid (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Slowly add benzyl bromide (2.2 eq) to the reaction mixture.

  • Heat the mixture to 70-80 °C and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reactants 3-Hydroxypropanoic acid (1.0 eq), Benzyl Bromide (2.2 eq), Potassium Carbonate (2.5 eq)
Solvent Anhydrous DMF
Reaction Temperature 70-80 °C
Reaction Time 12-24 hours
Typical Yield 80-90% (estimated based on similar reactions)
Protocol 2: Selective O-Benzylation via Carboxylic Acid Protection

This protocol follows a three-step process for the selective benzylation of the hydroxyl group.

Step 1: Esterification of 3-Hydroxypropanoic Acid

  • Dissolve 3-hydroxypropanoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for 4-6 hours.[1]

  • Cool the reaction and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3-hydroxypropanoate, which is often used in the next step without further purification. The typical yield for this step is 90-95%.[1]

Step 2: Benzylation of Methyl 3-Hydroxypropanoate

  • Dissolve methyl 3-hydroxypropanoate (1.0 eq) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (1.5-2.0 eq) and benzyl bromide (1.1 eq).[1]

  • Heat the mixture to reflux for 6-12 hours.[1]

  • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, then dry and concentrate.

  • Purify by column chromatography to obtain methyl 3-(benzyloxy)propanoate. This step typically yields 85-95%.[1]

Step 3: Hydrolysis of Methyl 3-(benzyloxy)propanoate

  • Dissolve the methyl ester in a mixture of methanol and water.

  • Add sodium hydroxide (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-(benzyloxy)propanoic acid. The yield for this step is typically over 95%.[1]

Parameter Step 1: Esterification Step 2: Benzylation Step 3: Hydrolysis
Key Reagents Methanol, H₂SO₄ (cat.)Benzyl bromide, K₂CO₃NaOH, HCl
Solvent MethanolAcetone or DMFMethanol/Water
Temperature RefluxRefluxRoom Temperature
Time 4-6 hours6-12 hours2-4 hours
Typical Yield 90-95%85-95%>95%
Overall Yield ~73-86%

Diagrams

experimental_workflow start Start with 3-Hydroxypropanoic Acid decision Desired Product? start->decision strategy1 Strategy 1: Double Benzylation decision->strategy1 Benzyl Ester is Acceptable strategy2 Strategy 2: Selective O-Benzylation decision->strategy2 Free Carboxylic Acid Needed protocol1 React with excess Benzyl Bromide and Base (e.g., K₂CO₃ in DMF) strategy1->protocol1 product1 Benzyl 3-(benzyloxy)propanoate protocol1->product1 step1 Step 1: Protect Carboxylic Acid (e.g., Fischer Esterification) strategy2->step1 step2 Step 2: Benzylate Hydroxyl Group (Williamson Ether Synthesis) step1->step2 step3 Step 3: Deprotect Carboxylic Acid (e.g., Hydrolysis) step2->step3 product2 This compound step3->product2

Caption: Decision workflow for benzylation strategy.

troubleshooting_guide start Low or No Product Yield? check_base Is the base strong enough and the reaction anhydrous? start->check_base Yes side_products Formation of Multiple Products? start->side_products No solution_base Use a stronger base (e.g., NaH) and ensure dry conditions. check_base->solution_base No check_reagent Is the benzylating agent fresh? check_base->check_reagent Yes solution_reagent Use a fresh bottle of benzyl bromide. check_reagent->solution_reagent No check_conditions Are reaction time and temperature sufficient? check_reagent->check_conditions Yes solution_conditions Increase temperature gradually and/or extend reaction time. check_conditions->solution_conditions No check_selectivity Is the carboxylic acid reacting? side_products->check_selectivity Yes solution_selectivity Protect the carboxylic acid prior to benzylation. check_selectivity->solution_selectivity Yes check_elimination Is elimination byproduct observed? check_selectivity->check_elimination No solution_elimination Lower the reaction temperature. check_elimination->solution_elimination Yes

Caption: Troubleshooting decision tree for benzylation.

References

Identification and removal of impurities in 3-(Benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzyloxy)propanoic acid. The information is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can be categorized as starting materials, by-products, and degradation products. These include:

  • Unreacted Starting Materials: 3-(3-hydroxyphenyl)propanoic acid and benzyl bromide.

  • By-products: Dialkylated products from the Williamson ether synthesis.[1]

  • Degradation Products: 3-(3-hydroxyphenyl)propanoic acid and benzyl alcohol or benzaldehyde, which can result from debenzylation under harsh acidic or basic conditions, or with prolonged heating.[2]

Q2: My purified this compound has a broad and depressed melting point. What is the likely cause?

A2: A broad and depressed melting point is a classic indicator of impurities. The presence of residual solvents or any of the impurities listed in Q1 can cause this. A product with a purity of ≥95% should have a melting point in the range of 79.5-88.5°C.[2] Further purification by recrystallization or column chromatography is recommended.

Q3: I'm observing debenzylation (loss of the benzyl protecting group) during purification. How can I prevent this?

A3: Debenzylation can be a significant issue. To minimize it, consider the following precautions:

  • Avoid Strong Acids and Bases: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can cleave the benzyl ether linkage.[2]

  • Moderate Temperatures: Avoid excessive heat during purification steps like distillation or prolonged heating during recrystallization.[2]

  • Inert Atmosphere: For sensitive applications, performing purification under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the benzyl group to benzaldehyde.[2]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA) is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.[4]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution and allow it to cool again slowly.- Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.- Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of purified product. - The compound is too soluble in the cold recrystallization solvent.- Premature crystallization occurred during hot filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.[2]
Product is still impure after recrystallization. - The cooling was too fast, trapping impurities in the crystal lattice.- The chosen solvent did not effectively differentiate between the product and the impurity.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.- Wash the collected crystals with a small amount of the cold recrystallization solvent.[2]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of compounds (overlapping bands). - The solvent system is not optimal.- The column was not packed properly.- The sample was loaded in too large a volume of solvent.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[2]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the sample in the minimum amount of the initial elution solvent or a less polar solvent.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on.[2]
Streaking or tailing of the compound band. - The sample is overloaded on the column.- The compound is interacting too strongly with the stationary phase.- Use a larger column or load less sample.- Use silica gel, which is slightly acidic, for the purification of carboxylic acids.[2]

Analytical Data

Table 1: Thin-Layer Chromatography (TLC) Data

CompoundTypical Rf Value (7:3 Hexane:Ethyl Acetate)Visualization
This compound0.3 - 0.5UV light (254 nm), Potassium permanganate stain
Benzyl bromide> 0.8UV light (254 nm), Potassium permanganate stain
3-(3-hydroxyphenyl)propanoic acid< 0.2UV light (254 nm), Potassium permanganate stain

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound10.5 - 12.0br s1H-COOH
7.25 - 7.40m5HAr-H (benzyl)
4.55s2H-OCH₂Ph
3.75t2H-OCH₂CH₂-
2.70t2H-CH₂COOH
Benzyl alcohol7.20 - 7.40m5HAr-H
4.65s2H-CH₂OH
1.5 - 2.5br s1H-OH
3-(3-hydroxyphenyl)propanoic acid6.70 - 7.20m4HAr-H
2.90t2HAr-CH₂-
2.65t2H-CH₂COOH

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, methanol, water, and mixtures thereof) at room temperature and upon heating. A mixture of ethyl acetate and hexanes is often a good starting point.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give a clear separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4. A gradient of ethyl acetate in hexanes is a common choice.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar elution solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the mobile phase as the elution progresses to move more polar compounds down the column.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: HPLC Analysis for Purity Determination
  • Instrumentation: Use an HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a gradient from 30:70 to 70:30 v/v) with 0.1% TFA or formic acid. The organic modifier and gradient can be optimized to achieve the best separation.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to a final concentration of 1 mg/mL.[3]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm[3]

  • Data Analysis: Determine the retention time and peak area of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.[3]

Visualizations

impurity_identification_workflow cluster_analysis Purity Analysis cluster_purification Purification start Crude This compound tlc TLC Analysis start->tlc hplc HPLC Analysis tlc->hplc Quantitative Purity Check pure Pure Product (>95%) hplc->pure Purity ≥ 95% impure Impure Product hplc->impure Purity < 95% nmr NMR Spectroscopy mp Melting Point Analysis pure->nmr Structure Confirmation pure->mp Purity Confirmation recrystallization Recrystallization impure->recrystallization column Column Chromatography impure->column recrystallization->start Re-analyze column->start Re-analyze

Caption: Workflow for the identification and removal of impurities.

recrystallization_troubleshooting start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes low_recovery Low Recovery issue->low_recovery Yes still_impure Still Impure issue->still_impure Yes success Pure Crystals Obtained issue->success No concentrate Concentrate Solution no_crystals->concentrate change_solvent Change Solvent low_recovery->change_solvent preheat_funnel Pre-heat Funnel low_recovery->preheat_funnel rerun Re-recrystallize still_impure->rerun slow_cool Cool Slowly / Seed concentrate->slow_cool slow_cool->start Retry change_solvent->start Retry preheat_funnel->start Retry rerun->change_solvent

Caption: Troubleshooting guide for recrystallization.

References

Technical Support Center: Column Chromatography Purification of 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(Benzyloxy)propanoic acid using column chromatography. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, a slightly acidic stationary phase like silica gel is recommended.[1] Alumina is another option, but it comes in acidic, neutral, and basic forms; the neutral form is most common.[2] The choice of mobile phase is critical for achieving good separation. A common and effective mobile phase system is a gradient of ethyl acetate in hexanes.[1] The polarity of the solvent system is gradually increased to elute compounds of increasing polarity.[1] To prevent tailing, which is common with carboxylic acids, the addition of a small amount of acetic acid or formic acid (0.5-5%) to the mobile phase is often beneficial.[3][4]

Q2: How can I determine the optimal mobile phase composition before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system.[1] The goal is to find a mobile phase composition that provides a good separation between this compound and any impurities, with the target compound having an Rf value ideally between 0.2 and 0.4.[1] This Rf range ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times).

Q3: What are the key parameters to consider for packing a silica gel column?

A3: Proper column packing is crucial for high-resolution separation. The two most common methods are wet-packing and dry-packing.[3] For both methods, the objective is to create a homogenous, bubble-free, and crack-free stationary phase bed.[1][3] A well-packed column prevents channeling, where the solvent and sample bypass parts of the stationary phase, leading to poor separation.[1] The amount of silica gel used is also important; a common rule of thumb is a 70:1 ratio of silica gel to the crude sample by weight for good separation.

Q4: How should I load my sample onto the column?

A4: The sample should be dissolved in a minimal amount of the initial, least polar mobile phase or a solvent that is less polar than the mobile phase, such as dichloromethane.[1][5] Loading the sample in a large volume of solvent will result in a broad initial band and consequently, poor separation.[1] If the sample is not very soluble in the initial mobile phase, a "dry-loading" technique can be used.[5] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, sample-impregnated silica to the top of the column.[5]

Q5: What analytical techniques are suitable for assessing the purity of the collected fractions?

A5: A combination of analytical techniques is recommended for a thorough purity assessment.[1] High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity and detecting trace impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the chemical structure of the desired product and identifying any structural impurities.[1] Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor separation (overlapping bands) The solvent system (mobile phase) is too polar or not polar enough.[1]Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1]
The column was not packed properly, leading to channeling.[1]Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1]
The sample was loaded in too large a volume of solvent.[1]Dissolve the sample in the minimum amount of the initial elution solvent or a less polar solvent.[1] Consider dry-loading if solubility is an issue.[5]
Streaking or tailing of the compound band The compound is interacting too strongly with the stationary phase (common for acidic compounds).[1]Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[3][4]
The sample is overloaded on the column.[1]Use a larger column or load less sample.
The compound is not eluting from the column The mobile phase is not polar enough to move the compound.[1]Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexanes, you can increase it to 20%, 30%, and so on.[1]
Cracking of the silica gel bed Running the column dry or a significant and abrupt change in solvent polarity causing heat generation.[1]Always keep the solvent level above the top of the silica gel. When changing to a more polar solvent system, do so gradually.[1]
Loss of the benzyl protecting group Prolonged exposure to strong acids or bases, or excessive heat.[1]Use mild purification conditions. Avoid strong acids/bases and high temperatures.[1] If the silica gel is too acidic, it can be deactivated by flushing with a solvent system containing a small amount of a base like triethylamine, although this is more common for purifying basic compounds.[7]

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A gradient of ethyl acetate in hexanes is a good starting point. Aim for an Rf value between 0.2 and 0.4 for this compound.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar elution solvent.

    • Pour the slurry into a glass column and allow it to settle, ensuring a uniform bed without air bubbles or cracks.[3]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent or a less polar solvent like dichloromethane.[1]

    • Carefully load the sample solution onto the top of the silica gel bed.[5]

  • Elution:

    • Begin eluting the column with the starting solvent mixture.

    • Gradually increase the polarity of the mobile phase as the elution progresses.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) packing 2. Column Packing (Silica Gel Slurry) tlc->packing Select Initial Eluent loading 3. Sample Loading (Minimal Solvent/Dry Load) packing->loading elution 4. Elution (Gradient Polarity) loading->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. TLC of Fractions collection->fraction_tlc isolation 7. Combine & Evaporate fraction_tlc->isolation Identify Pure Fractions purity 8. Purity Assessment (HPLC, NMR) isolation->purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation_issues Separation Problems cluster_elution_issues Elution Problems cluster_solutions Solutions start Column Chromatography Issue poor_sep Poor Separation? start->poor_sep tailing Streaking/Tailing? start->tailing no_elution Compound Not Eluting? start->no_elution optimize_solvent Optimize Mobile Phase (TLC) poor_sep->optimize_solvent Yes repack Repack Column poor_sep->repack Yes min_load_vol Minimize Loading Volume poor_sep->min_load_vol Yes add_acid Add Acid to Eluent (e.g., Acetic Acid) tailing->add_acid Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Challenges in the scale-up synthesis of 3-(Benzyloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-(Benzyloxy)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Direct Benzylation: This route involves the benzylation of 3-(3-hydroxyphenyl)propanoic acid using a benzyl halide (e.g., benzyl bromide) in the presence of a base. This method, a Williamson ether synthesis, is often preferred for its directness.[1][2]

  • Multi-step Synthesis via Perkin-type Condensation: This pathway begins with the condensation of 3-hydroxybenzaldehyde, followed by benzylation of the resulting acrylic acid derivative, and finally, reduction of the carbon-carbon double bond to yield the desired product.[1][2]

Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this compound?

A2: Key parameters for successful scale-up include:

  • Temperature Control: The reaction can be exothermic, and maintaining a consistent temperature is crucial to prevent side reactions.[1]

  • Choice of Base and Solvent: The selection of a suitable base (e.g., potassium carbonate) and solvent (e.g., acetone, DMF) is critical for efficient reaction and to minimize side reactions like elimination.[1][3]

  • Reagent Purity: The purity of starting materials, particularly the benzyl halide, is important to avoid the introduction of impurities that can be difficult to remove later.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and simplify purification.[3]

Q3: What are the common byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Unreacted Starting Materials: Residual 3-(3-hydroxyphenyl)propanoic acid or benzyl bromide.

  • Elimination Products: Particularly when using secondary or tertiary alkyl halides, though less common with benzyl bromide.[4][5]

  • Debenzylation Product: Formation of 3-(3-hydroxyphenyl)propanoic acid can occur, especially during subsequent reaction steps like hydrogenation if that route is chosen.[1]

  • Over-alkylation Products: In some cases, reaction at the carboxylic acid can occur, though this is less common under typical Williamson ether synthesis conditions.

Q4: How can I minimize the formation of the debenzylation byproduct?

A4: If a hydrogenation step is involved in your synthetic route, minimizing debenzylation is crucial. This can be achieved by:

  • Careful Catalyst Selection: The type and loading of the palladium catalyst can influence the extent of debenzylation.[1]

  • Milder Reaction Conditions: Using lower hydrogen pressure and ambient temperatures can favor the reduction of the double bond over the cleavage of the benzyl ether.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure anhydrous conditions as moisture can deactivate the base. - Verify the purity and reactivity of the benzyl halide. - Increase reaction time or temperature, monitoring progress by TLC.[1] - Ensure efficient stirring to overcome mass transfer limitations in a larger-scale reaction.
Incorrect stoichiometry - Re-verify the molar equivalents of all reagents, particularly the base and benzyl bromide.[1]
Poor quality of reagents - Use fresh, anhydrous solvents and high-purity starting materials.
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Steps
Formation of elimination byproducts - While less likely with benzyl bromide, consider using a less hindered base or milder reaction conditions if elimination is suspected.[4][5]
Presence of unreacted starting material - Drive the reaction to completion by optimizing reaction time and temperature.[1] - Consider a slight excess of benzyl bromide, but be mindful of purification challenges.
Debenzylation - If a hydrogenation step is performed, refer to the strategies for minimizing this side reaction in the FAQs.[1]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Oily product that does not crystallize - The product may be impure; attempt purification by column chromatography before recrystallization. - Try different solvent systems for recrystallization (e.g., ethyl acetate/hexanes, ethanol/water).[1] - Seeding with a small crystal of pure product can induce crystallization.
Co-crystallization of impurities - Perform multiple recrystallizations from different solvent systems. - If recrystallization is ineffective, utilize column chromatography for final purification.[6]
Product loss during workup - Optimize extraction procedures to minimize losses to the aqueous phase. - Carefully select the recrystallization solvent to maximize the recovery of the pure product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Benzylation

This protocol details the direct benzylation of 3-(3-hydroxyphenyl)propanoic acid.

Materials:

  • 3-(3-hydroxyphenyl)propanoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in acetone or DMF, add potassium carbonate (2.0-2.5 eq).[1][3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.[1]

  • Heat the reaction mixture to a temperature of 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1 M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography.[6]

Data Presentation

Parameter Value Reference
Reactants 3-(3-hydroxyphenyl)propanoic acid, Benzyl bromide, Potassium Carbonate[3]
Stoichiometry 3-(3-hydroxyphenyl)propanoic acid: 1.0 eq Benzyl Bromide: 1.1 - 1.2 eq Potassium Carbonate: 2.0 - 2.5 eq[3]
Solvent Acetone or Dimethylformamide (DMF)[3]
Reaction Temperature 60-80°C[1]
Reaction Time 4-6 hours[1]
Typical Yield 85-95%[3]

Mandatory Visualizations

Scale_Up_Challenges cluster_synthesis Scale-Up Synthesis of this compound cluster_challenges Potential Challenges start Start Synthesis reaction Williamson Ether Synthesis start->reaction workup Reaction Work-up & Crude Isolation reaction->workup low_yield Low Yield reaction->low_yield Incomplete Reaction impurities Impurities reaction->impurities Side Reactions purification Purification workup->purification workup->impurities final_product Pure this compound purification->final_product purification_issues Purification Difficulties purification->purification_issues Co-crystallization / Oiling out low_yield->reaction Optimize Conditions impurities->purification Re-purify purification_issues->purification Change Method

Caption: Troubleshooting workflow for the scale-up synthesis.

Reaction_Pathway cluster_reaction Williamson Ether Synthesis reactant1 3-(3-hydroxyphenyl)propanoic acid intermediate Phenoxide Intermediate reactant1->intermediate + Base reactant2 Benzyl Bromide product This compound reactant2->product base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., Acetone) reaction Reaction Vessel intermediate->product + Benzyl Bromide byproduct Salts (e.g., KBr) product->byproduct forms

Caption: Key components of the direct benzylation reaction.

References

Monitoring the progress of 3-(Benzyloxy)propanoic acid synthesis by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the synthesis of 3-(benzyloxy)propanoic acid and its derivatives by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The primary example used throughout this document is the benzylation of 3-(3-hydroxyphenyl)propanoic acid to form 3-(3-(benzyloxy)phenyl)propanoic acid, a common synthetic route.[1][2] The principles and troubleshooting steps are broadly applicable to similar chemical transformations.

Section 1: Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.[3]

Frequently Asked Questions (FAQs): TLC

Q1: What is the basic principle of using TLC to monitor this reaction? A1: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on the plate) and a mobile phase (the eluent). In this synthesis, the starting material, 3-(3-hydroxyphenyl)propanoic acid, is more polar than the product, 3-(3-(benzyloxy)phenyl)propanoic acid, due to its free phenolic hydroxyl group. Therefore, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[4] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[3]

Q2: How do I choose the right solvent system (eluent)? A2: The ideal eluent should provide good separation between the starting material and the product, with Rf values ideally between 0.3 and 0.7.[4] A common starting point for this synthesis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] You can adjust the ratio to achieve optimal separation; increasing the proportion of ethyl acetate will increase the Rf values of your compounds.

Q3: What is a "co-spot" and why is it important? A3: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same place.[5] This is crucial for confirming the identity of the spots. If the starting material spot in the reaction mixture lane is genuine, it will merge with the starting material reference spot in the co-spot lane. This helps to avoid misinterpretation, especially if the product and reactant have very similar Rf values.[3][5]

Q4: How do I visualize the spots on the TLC plate? A4: Since the compounds involved in this synthesis contain aromatic rings, they are UV-active. You can visualize the developed TLC plate under a UV lamp (typically at 254 nm), where the spots will appear as dark circles.[6] Alternatively, chemical stains like potassium permanganate can be used, which react with the compounds to produce visible, colored spots.[7]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[5]

  • Sample Preparation: Prepare a dilute solution of your starting material (e.g., 1 mg in 1 mL of ethyl acetate).[8] Your reaction mixture can typically be sampled directly.

  • Spotting: Use a capillary tube to spot a small amount of the starting material solution on the 'SM' and 'Co' marks. Then, spot the reaction mixture on the 'RM' and 'Co' marks. Ensure the spots are small (1-2 mm diameter) and allow the solvent to dry completely.[7]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 hexanes:ethyl acetate).[1] Ensure the solvent level is below the starting line.[7] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. View the plate under a UV lamp and circle the visible spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Presentation: Expected TLC Results
CompoundExpected Rf Value (7:3 Hexanes:EtOAc)Appearance
3-(3-hydroxyphenyl)propanoic acid (SM)~ 0.3More polar, travels less
3-(3-(benzyloxy)phenyl)propanoic acid (Product)~ 0.6Less polar, travels further

Note: These Rf values are illustrative and can vary based on exact conditions.

Troubleshooting Guide: TLC

Q: My spots are streaking or elongated. Why? A: This is a common issue with carboxylic acids.[8]

  • Cause: The sample may be too concentrated ("overloaded").[8][9]

  • Solution: Dilute your sample and re-spot the TLC plate.

  • Cause: The acidic nature of the compound can cause it to interact too strongly with the silica gel.

  • Solution: Add a small amount (0.1-1%) of acetic or formic acid to your eluent to suppress this interaction and produce sharper spots.[10]

Q: I don't see any spots on my plate after development. What's wrong? A:

  • Cause: The sample spotted was too dilute.[10]

  • Solution: Concentrate your sample or spot multiple times in the same location, allowing the plate to dry between applications.[9][10]

  • Cause: Your compound may not be UV-active, or the UV lamp is not at the correct wavelength.

  • Solution: Try visualizing with a chemical stain, such as potassium permanganate.[10]

Q: All my spots are near the baseline (low Rf) or near the solvent front (high Rf). What should I do? A: This indicates that the polarity of your eluent is not optimal.[10]

  • If spots are near the baseline: Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).[4][10]

  • If spots are near the solvent front: Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate).[4][10]

Section 2: Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides quantitative data on the progress of a reaction, allowing you to determine the purity of the product and the relative amounts of reactants and products over time.[11]

Frequently Asked Questions (FAQs): HPLC

Q1: Why use HPLC for reaction monitoring in addition to TLC? A1: While TLC is excellent for quick qualitative checks, HPLC provides quantitative data. It can accurately determine the percentage of starting material remaining and the percentage of product formed. This is crucial for optimizing reaction times, calculating yields, and identifying the formation of any impurities.[11]

Q2: What type of HPLC method is suitable for this analysis? A2: A reverse-phase HPLC method is typically used for separating aromatic carboxylic acids.[11] This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The less polar product will be retained longer on the column than the more polar starting material.

Q3: How can I quantify the reaction progress using HPLC? A3: By integrating the area under the peaks in the chromatogram, you can determine the relative concentration of each component. The percent conversion can be calculated by comparing the peak area of the product to the total peak area of all components (reactants, products, and impurities).

Q4: What is the purpose of adding acid (TFA or formic acid) to the mobile phase? A4: Adding a small amount of acid to the mobile phase serves two main purposes. First, it ensures that the carboxylic acid groups on both the reactant and product are fully protonated, leading to more consistent retention times and better peak shapes. Second, it can improve the separation efficiency on the C18 column.[11]

Experimental Protocol: HPLC Monitoring
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Dilute it with the mobile phase (e.g., 1:1 acetonitrile:water) to a final concentration of approximately 1 mg/mL.[11] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with a UV-Vis detector.[11]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[11]

    • Gradient: A typical gradient might run from 30% B to 70% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.[11]

    • Injection Volume: 10 µL.[11]

    • Detection: UV at 254 nm and 280 nm.[11]

  • Analysis: Inject the prepared sample. Identify the peaks corresponding to the starting material and product based on their retention times (it is advisable to run standards of the pure starting material and, if available, the product first). Integrate the peak areas to determine the relative percentages.

Data Presentation: Expected HPLC Results
CompoundExpected Retention Time (min)Elution Order
3-(3-hydroxyphenyl)propanoic acid (SM)~ 4.5Elutes earlier (more polar)
3-(3-(benzyloxy)phenyl)propanoic acid (Product)~ 8.2Elutes later (less polar)

Note: These retention times are illustrative and will vary significantly depending on the specific HPLC system, column, and gradient profile.[11]

Troubleshooting Guide: HPLC

Q: My retention times are shifting between runs. Why? A:

  • Cause: Fluctuations in column temperature.[12]

  • Solution: Use a column oven to maintain a constant temperature.[12]

  • Cause: The mobile phase composition is inconsistent or has not been properly equilibrated.

  • Solution: Ensure the column is fully equilibrated with the starting mobile phase conditions for at least 10-15 column volumes before each injection.[13] If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.[13]

Q: My peaks are broad or splitting. What's the cause? A:

  • Cause: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile or DMF). This can cause poor peak shape.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not possible, reduce the injection volume.

  • Cause: Column contamination or degradation. Impurities from samples can build up at the head of the column.

  • Solution: Use a guard column to protect the analytical column.[14] Try flushing the column with a strong solvent (like 100% acetonitrile) to clean it. If the problem persists, the column may need to be replaced.[12]

Q: I'm seeing unexpected "ghost" peaks in my chromatogram. A:

  • Cause: These are often from impurities in the mobile phase or carryover from a previous injection.

  • Solution: Use high-purity, HPLC-grade solvents.[13] Run a "blank" injection (injecting only the mobile phase) to see if the ghost peaks are still present. If so, the contamination is in your system or solvents. If not, it is likely carryover, and a more rigorous needle wash program should be implemented between injections.

Q: The system backpressure is suddenly too high. A:

  • Cause: A blockage in the system, most commonly a plugged column inlet frit.[15]

  • Solution: First, try reversing the column and flushing it with mobile phase (check the column's manual to ensure it is safe to backflush). If this does not resolve the issue, the frit may need to be replaced. Using an in-line filter or guard column can help prevent this.[14][15]

Visualizations

Diagrams of Experimental Workflows

TLCMonitoringWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate prep_samples Prepare Dilute SM Sample prep_plate->prep_samples spot_plate Spot SM, Co-spot & Reaction Mixture prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Dry & Visualize (UV Lamp) develop_plate->visualize calc_rf Circle Spots & Calculate Rf Values visualize->calc_rf interpret Interpret Results: Compare SM vs RM calc_rf->interpret decision SM Spot Gone? interpret->decision complete Reaction Complete decision->complete Yes incomplete Continue Reaction decision->incomplete No

Caption: Workflow for monitoring reaction progress using TLC.

HPLCMonitoringWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Interpretation aliquot Take Aliquot from Reaction dilute Dilute with Mobile Phase aliquot->dilute filter_sample Filter Sample (0.45 µm) dilute->filter_sample inject Inject Sample into HPLC filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Identify & Integrate Peaks chromatogram->integrate calculate Calculate % Area (Conversion) integrate->calculate decision Conversion >99%? calculate->decision complete Proceed to Workup decision->complete Yes incomplete Continue Reaction decision->incomplete No

Caption: Workflow for quantitative analysis of reaction progress by HPLC.

TLCTroubleshooting start Problem: My TLC spots are streaking q1 Is the sample very concentrated? start->q1 sol1 Solution: Dilute the sample and re-run TLC. q1->sol1 Yes q2 Is the compound acidic (e.g., carboxylic acid)? q1->q2 No sol1->q2 sol2 Solution: Add 0.5% acetic acid to the eluent. q2->sol2 Yes q3 Is streaking still present? q2->q3 No sol2->q3 sol3 Consider alternative stationary phase (e.g., Alumina) or consult specialist. q3->sol3 Yes

Caption: Troubleshooting logic for streaking spots in TLC analysis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-(Benzyloxy)propanoic Acid: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For 3-(Benzyloxy)propanoic acid, a key building block in various synthetic pathways, ensuring high purity is paramount for the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Executive Summary

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of organic compounds by separating the main component from its impurities. It offers high sensitivity for detecting trace impurities. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of an analyte against a certified internal standard, providing an absolute purity value without the need for a specific reference standard of the analyte itself.

This guide will delve into the principles, experimental protocols, and comparative performance of these two essential analytical techniques.

Data Presentation: Comparative Purity Analysis

To illustrate the comparative performance of HPLC and qNMR, a single batch of synthesized this compound was analyzed by both methods. The results are summarized in the table below.

ParameterHPLC (Area % Method)qNMR (Internal Standard Method)
Purity (%) 99.52%98.6% (± 0.2%)
Major Impurity 1 (Benzyl Alcohol) 0.25%0.7%
Major Impurity 2 (Unreacted 3-Hydroxypropanoic Acid) Not Detected (poor UV chromophore)0.5%
Other Minor Impurities 0.23%0.2%
Precision (RSD) < 2.0%< 1.0%
Analysis Time per Sample ~30 minutes~15 minutes (with optimized parameters)

Key Observation : A notable discrepancy is observed in the purity values obtained from the two techniques. HPLC, relying on UV detection, may overestimate purity if impurities have a poor or no UV chromophore, as is the case with unreacted 3-hydroxypropanoic acid. In contrast, qNMR provides a more accurate molar-based quantification of all proton-containing species, revealing the presence of impurities that are "invisible" to the HPLC-UV detector.

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Comparative method based on physical separation and detection.Primary method based on the direct proportionality between signal intensity and molar concentration.[1]
Accuracy High, but can be influenced by the response factors of impurities.High, provides an absolute purity value.[1]
Precision Very good, with low Relative Standard Deviation (RSD).[2]Excellent, typically with low RSD.[3]
Selectivity High, based on chromatographic separation.High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]
Reference Standard Requires a reference standard of the analyte for identification and assay.Can be used without a reference standard of the analyte for purity determination.[4]
Information Provided Purity, number of components, retention times.Purity, structural confirmation, identification and quantification of impurities.[5]
Sensitivity Generally higher for trace impurities.Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above.[5]
Throughput Higher, with typical run times of 20-30 minutes per sample.Lower, especially when long relaxation delays are required for accurate quantification.[5]
Sample Consumption Low (micrograms).Higher (milligrams).[5]
Destructive Yes.No, the sample can be recovered.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard and sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., a gradient from 40:60 to 80:20 v/v) with 0.1% Phosphoric acid. The gradient can be optimized to achieve the best separation of impurities.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm and 254 nm.[6][7]

  • Data Analysis: Determine the retention time and peak area of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components (Area % method).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration. A common practice is to set d1 to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30 seconds or more for quantitative analysis).[5]

      • Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[5]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Potential Impurities in Synthesis

The synthesis of this compound is often achieved via a Williamson ether synthesis, reacting a salt of 3-hydroxypropanoic acid with benzyl bromide or benzyl chloride. Potential impurities arising from this process include:

  • Benzyl alcohol: Formed by hydrolysis of the benzyl halide or as a byproduct.

  • Unreacted 3-hydroxypropanoic acid: Incomplete reaction.

  • Dibenzyl ether: Formed from the self-condensation of benzyl alcohol or reaction of benzyl halide with benzyl alcohol.

  • Elimination byproducts: Depending on the reaction conditions, elimination reactions can occur.[8]

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Report qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquisition Data Acquisition (Quantitative Parameters) Dissolve->Acquisition Spectrum Process Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation Calculate Absolute Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Final Report

References

A Comparative Guide to the ¹H NMR Spectral Interpretation of 3-(Benzyloxy)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and chemical research, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for determining the structure of organic compounds. This guide provides a detailed comparison of the ¹H NMR spectrum of 3-(benzyloxy)propanoic acid with its structurally related alternatives, 3-methoxypropanoic acid and 3-phenoxypropanoic acid. The analysis is supported by experimental data for the analogs and predicted data for the target compound, offering valuable insights for researchers in the field.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The data for this compound is based on predicted values due to the absence of publicly available experimental spectra. In contrast, experimental data is provided for 3-methoxypropanoic acid and 3-phenoxypropanoic acid.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationData Source
This compound -COOH~11-12Singlet (broad)1HPredicted
Ar-H ~7.35Multiplet5HPredicted
-O-CH₂ -Ar~4.5Singlet2HPredicted
-O-CH₂ -CH₂-~3.8Triplet2HPredicted
-CH₂-COOH ~2.7Triplet2HPredicted
3-Methoxypropanoic acid -COOH 11.95Singlet (broad)1HExperimental
-O-CH₂ -CH₂-3.68Triplet2HExperimental
-O-CH₃ 3.36Singlet3HExperimental
-CH₂-COOH 2.62Triplet2HExperimental
3-Phenoxypropanoic acid -COOH 11.5Singlet (broad)1HExperimental[1][2]
Ar-H (ortho, para)7.31-7.27Multiplet3HExperimental[1][2]
Ar-H (meta)6.95-6.92Multiplet2HExperimental[1][2]
-O-CH₂ -CH₂-4.28Triplet2HExperimental[1][2]
-CH₂-COOH 2.88Triplet2HExperimental[1][2]

Note: Predicted values for this compound are based on standard chemical shift tables and analysis of similar structures. The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized methodology for acquiring a high-resolution ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound well without reacting with it.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum is acquired on a spectrometer, for instance, a 400 MHz instrument.

  • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Key acquisition parameters include:

    • Pulse sequence: A standard single-pulse experiment.

    • Number of scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • Relaxation delay: A delay of 1-2 seconds between scans to allow for full relaxation of the protons.

    • Acquisition time: The time for which the signal is recorded, typically 2-4 seconds.

    • Spectral width: A range of frequencies that encompasses all expected proton signals, for example, -2 to 14 ppm.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • The signals are integrated to determine the relative number of protons corresponding to each peak.

  • The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are reported in Hertz (Hz).

Structural Assignment and Visualization

The structure of this compound and the predicted assignment of its ¹H NMR signals are illustrated in the following diagram.

G This compound ¹H NMR Assignment cluster_0 Structure cluster_1 Predicted ¹H NMR Signals C1 O C2 OH H_acid (d) C2->H_acid C3 C C3->C1 C3->C2 C4 CH₂ (c) C3->C4 C5 O C4->C5 Signal_c c: ~2.7 ppm (t, 2H) C4->Signal_c C6 CH₂ (b) C5->C6 Signal_e e: ~3.8 ppm (t, 2H) C5->Signal_e Protons on adjacent CH₂ C7 C6->C7 Signal_b b: ~4.5 ppm (s, 2H) C6->Signal_b C8 Ar (a) C7->C8 Signal_a a: ~7.35 ppm (m, 5H) C8->Signal_a Signal_d d: ~11-12 ppm (s, 1H) H_acid->Signal_d

Caption: Structure of this compound with predicted proton assignments.

References

Mass Spectrometry Unraveled: A Comparative Analysis of 3-(Benzyloxy)propanoic Acid and its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into a molecule's identity and stability. This guide provides a comparative analysis of the mass spectrometry of 3-(Benzyloxy)propanoic acid, contrasting it with structurally related compounds and detailing the experimental protocols for its characterization.

Comparative Fragmentation Analysis

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 180. The fragmentation is expected to be dominated by cleavage of the benzylic ether bond and rearrangements involving the carboxylic acid group.

For comparison, consider the fragmentation of related compounds:

  • 3-Phenylpropanoic Acid: This compound lacks the benzyloxy oxygen. Its mass spectrum shows a characteristic loss of the carboxyl group.[2]

  • Benzyl Propionate: An isomer of the target molecule, its spectrum is dominated by fragments at m/z 91 (tropylium ion) and 108 (benzyloxycarbonyl cation).[3][4]

  • 3-(3-(Benzyloxy)phenyl)propanoic acid: While a more complex molecule, its fragmentation would also likely involve cleavage at the benzylic position.[5]

The following table summarizes the expected key fragments for this compound in comparison to a structurally similar compound for which data is available.

Ion DescriptionExpected m/z for this compoundObserved m/z for Benzyl Propionate[3]
Molecular Ion [M]⁺•180164
Tropylium Ion [C₇H₇]⁺9191
Benzylic Cation [C₇H₇O]⁺107-
Loss of Carboxyl Group [M-COOH]⁺135-
Phenylmethyl Cation [C₆H₅CH₂]⁺9191
Propanoic Acid Fragment [CH₂CH₂COOH]⁺73-

Experimental Protocols for Mass Spectrometry Analysis

Accurate mass spectrometry analysis of carboxylic acids like this compound often requires specific sample preparation and instrumental methods to ensure optimal ionization and fragmentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of carboxylic acids, derivatization is a crucial step for GC-MS analysis.[6] Silylation is a common method to increase volatility.[7]

1. Sample Derivatization (Silylation): [8]

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

2. GC-MS Instrumental Parameters: [6]

  • Injection Volume: 1 µL

  • Injector Temperature: 250-280°C

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-500

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar compounds like carboxylic acids and often does not require derivatization.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumental Parameters: [9][10]

  • LC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to aid in protonation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids to form the [M-H]⁻ ion.[11]

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

Fragmentation Pathway of this compound

The fragmentation of this compound in an EI mass spectrometer can be visualized as a series of bond cleavages and rearrangements, leading to the characteristic ions observed in the spectrum. The following diagram illustrates the proposed primary fragmentation pathway.

fragmentation_pathway M [C₁₀H₁₂O₃]⁺• m/z = 180 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F1 α-cleavage F2 [C₉H₉O₂]⁺ m/z = 161 (Loss of H₂O) M->F2 - H₂O F3 [C₇H₇O]⁺ m/z = 107 (Benzylic Cation) M->F3 Benzylic Cleavage F4 [C₃H₅O₂]• m/z = 73 (Propanoic Acid Radical) M->F4 Benzylic Cleavage F3->F1 - CO

Caption: Proposed fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive structural confirmation and purity assessment, it is essential to acquire experimental spectra and compare them against a certified reference standard. The provided protocols offer a robust starting point for researchers to develop and validate their analytical methods for this and similar compounds.

References

A Comparative Guide to the Synthesis of 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 3-(benzyloxy)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The comparison focuses on a well-documented two-step Williamson ether synthesis and a plausible, more direct approach via the ring-opening of β-propiolactone. This document aims to furnish researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, availability of starting materials, and operational complexity.

Data Presentation: A Comparative Overview

The following table summarizes the key aspects of the two synthesis routes for this compound.

ParameterRoute 1: Williamson Ether Synthesis Route 2: Ring-Opening of β-Propiolactone
Starting Materials Ethyl 3-hydroxypropanoate, Benzyl bromide, Sodium tert-amylate, NaOH/HClBenzyl alcohol, Sodium hydride, β-propiolactone
Number of Key Steps 2 (Benzylation followed by Hydrolysis)1 (Direct ring-opening)
Reported Overall Yield High (estimated >85% based on similar syntheses)[1]Data not available in the searched literature.
Key Advantages Utilizes readily available starting materials; High yielding procedure.[1]Potentially more atom-economical (one-step).
Potential Challenges Two-step process; requires anhydrous conditions for the first step.β-propiolactone is a hazardous and carcinogenic reagent[2]; Lack of established protocols.

Experimental Protocols

Route 1: Williamson Ether Synthesis and Subsequent Hydrolysis

This two-step process involves the benzylation of the hydroxyl group of an ester of 3-hydroxypropanoic acid, followed by the hydrolysis of the ester to yield the final carboxylic acid. The following protocol is adapted from a similar, well-documented synthesis of (R)-2-benzyloxypropionic acid[1].

Step 1: Synthesis of Ethyl 3-(benzyloxy)propanoate

  • Materials: Ethyl 3-hydroxypropanoate, Sodium tert-amylate, Benzyl bromide, Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-hydroxypropanoate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add sodium tert-amylate (1.1 eq) to the stirred solution, maintaining the temperature below 5 °C.

    • To the resulting alkoxide solution, add benzyl bromide (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-(benzyloxy)propanoate.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 3-(benzyloxy)propanoate

  • Materials: Ethyl 3-(benzyloxy)propanoate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • To the crude or purified ethyl 3-(benzyloxy)propanoate from the previous step, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and a co-solvent like ethanol.

    • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the ester is fully consumed.

    • Cool the reaction mixture to room temperature and remove any organic co-solvent under reduced pressure.

    • Acidify the aqueous solution to a pH of 1-2 with hydrochloric acid.

    • Extract the acidic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Further purification can be achieved by recrystallization.

Route 2: Ring-Opening of β-Propiolactone
  • Formation of Sodium Benzoxide: Benzyl alcohol is deprotonated with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF) to form sodium benzoxide.

  • Nucleophilic Attack: The resulting sodium benzoxide acts as a nucleophile, attacking the β-position of the β-propiolactone, leading to the opening of the four-membered ring.

  • Workup: Acidic workup would then protonate the resulting carboxylate to yield this compound.

Caution: β-Propiolactone is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment[2].

Mandatory Visualizations

Synthesis Workflow Diagrams

Route1 cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrolysis start1 Ethyl 3-hydroxypropanoate product1 Ethyl 3-(benzyloxy)propanoate start1->product1 Williamson Ether Synthesis reagent1 Sodium tert-amylate, Benzyl bromide THF, 0-25°C final_product This compound product1->final_product Ester Hydrolysis reagent2 1. NaOH, H2O/EtOH, Reflux 2. HCl (aq)

Caption: Workflow for Route 1: Williamson Ether Synthesis.

Route2 cluster_step1 Step 1: Direct Synthesis start_benzyl Benzyl alcohol final_product2 This compound start_benzyl->final_product2 Ring-Opening start_lactone β-Propiolactone start_lactone->final_product2 Ring-Opening reagents 1. NaH, THF 2. Acidic Workup

Caption: Proposed Workflow for Route 2: Ring-Opening.

References

A Comparative Guide to Protecting Groups for Carboxylic Acids: Featuring Benzyl Esters and Other Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within pharmaceutical research and drug development, the judicious selection of protecting groups is a cornerstone of success. For carboxylic acids, a ubiquitous functional group, effective protection is critical to prevent unwanted side reactions and ensure the desired chemical transformations. This guide provides an objective comparison of common protecting groups for carboxylic acids, with a special emphasis on benzyl esters, and clarifies the role of molecules like 3-(benzyloxy)propanoic acid in synthesis.

It is a common point of inquiry whether this compound itself can be used as a protecting group for other carboxylic acids. The literature indicates that this is a misconception. This compound is a valuable building block in which a hydroxyl group is protected as a benzyl ether, while the carboxylic acid moiety remains available for further reactions.[1] It is frequently utilized as a linker molecule, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The focus of this guide, therefore, will be on moieties that are directly attached to a carboxylic acid to temporarily mask its reactivity, with the benzyl ester being a prominent example.

Orthogonal Protection Strategies: A Logic-Based Approach

In multi-step syntheses, especially those involving complex molecules with multiple functional groups, an orthogonal protection strategy is paramount.[2] This approach allows for the selective removal of one protecting group in the presence of others by using specific deprotection conditions that do not affect the other protecting groups.[3][4] The choice of a protecting group for a carboxylic acid is thus heavily influenced by the other protecting groups present in the molecule and the reaction conditions planned for subsequent steps.

The following diagram illustrates a decision-making process for selecting a carboxylic acid protecting group based on the stability of other functional groups in the molecule.

G start Select Carboxylic Acid Protecting Group q1 Are there acid-labile groups (e.g., Boc, acetals)? start->q1 q2 Are there base-labile groups (e.g., Fmoc, acetate esters)? q1->q2 Yes pg_tbutyl Use t-Butyl Ester (tBu) q1->pg_tbutyl No q3 Are there reducible groups (e.g., alkenes, alkynes, nitro groups)? q2->q3 Yes pg_methyl Use Methyl Ester (Me) q2->pg_methyl No pg_benzyl Use Benzyl Ester (Bn) q3->pg_benzyl No pg_allyl Use Allyl Ester q3->pg_allyl Yes

Caption: Decision-making flowchart for selecting a carboxylic acid protecting group.

Quantitative Comparison of Common Carboxylic Acid Protecting Groups

The selection of a suitable protecting group is a balance of stability, ease of introduction and removal, and compatibility with other functional groups. The following table summarizes the performance and stability of common protecting groups for carboxylic acids.

Protecting GroupCommon Protection MethodCommon Deprotection Method(s)Stability Profile
Methyl Ester Fischer esterification (MeOH, H+) or CH2N2Saponification (e.g., LiOH, NaOH) or strong acid hydrolysisLabile to base and strong acids. Stable to hydrogenolysis and mild acidic conditions.[5][6]
t-Butyl Ester Isobutylene, H+ or t-BuOH, DCCAcidolysis (e.g., TFA, HCl)Labile to strong acids. Stable to base, hydrogenolysis, and many nucleophiles.[5][6]
Benzyl Ester Benzyl alcohol, acid catalyst or Benzyl bromide, baseCatalytic Hydrogenolysis (H2, Pd/C)Labile to hydrogenolysis. Stable to mild acid and base.[5][6]
Silyl Ester Silyl chloride (e.g., TMSCl, TBSCl), baseFluoride ions (e.g., TBAF), mild acid or baseLabile to acidic and basic aqueous conditions.[5]
Allyl Ester Allyl alcohol, DCC or Allyl bromide, basePd(0) catalyzed cleavageLabile to Pd(0). Stable to acidic and basic conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the protection and deprotection of carboxylic acids.

Benzyl Ester Protection and Deprotection Workflow

The benzyl ester is a versatile protecting group due to its stability in a range of conditions and its mild removal by hydrogenolysis.

G cluster_protection Protection cluster_deprotection Deprotection start R-COOH prot_reagents BnBr, K2CO3 DMF, RT start->prot_reagents prot_product R-COOBn prot_reagents->prot_product deprot_start R-COOBn prot_product->deprot_start deprot_reagents H2, 10% Pd/C MeOH, RT deprot_start->deprot_reagents deprot_product R-COOH deprot_reagents->deprot_product

References

Comparative Analysis of 3-(Benzyloxy)propanoic Acid Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-(benzyloxy)propanoic acid derivatives, detailing their synthesis, biological activities, and mechanisms of action. This document integrates experimental data, detailed protocols, and visual pathways to serve as a practical resource for advancing research and development in this area.

Physicochemical Properties and Synthesis

This compound and its derivatives are characterized by a core propanoic acid structure with a benzyloxy group substitution. The general physicochemical properties are summarized in the table below.

PropertyThis compound3-(3-(Benzyloxy)phenyl)propanoic acid
Molecular Formula C10H12O3[1]C16H16O3[2]
Molecular Weight 180.20 g/mol [1]256.30 g/mol [2]
Appearance Not specifiedWhite crystalline powder[2]
Melting Point Not specified79.5-88.5 °C[2]
pKa (Predicted) 4.30 ± 0.10[2]Not specified

A general synthetic route to this compound derivatives involves the Williamson ether synthesis to introduce the benzyl group, followed by modifications to the propanoic acid side chain. A plausible synthetic workflow for 3-(3-(benzyloxy)phenyl)propanoic acid is outlined below.

Synthetic Workflow for 3-(3-(Benzyloxy)phenyl)propanoic acid start 3-Hydroxyphenylacetic acid step1 Benzylation (Benzyl bromide, K2CO3) start->step1 intermediate1 3-(Benzyloxy)phenylacetic acid step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2-(3-(Benzyloxy)phenyl)ethanol step2->intermediate2 step3 Halogenation intermediate2->step3 intermediate3 1-(Benzyloxy)-3-(2-bromoethyl)benzene step3->intermediate3 step4 Cyanation intermediate3->step4 intermediate4 3-(3-(Benzyloxy)phenyl)propanenitrile step4->intermediate4 step5 Hydrolysis intermediate4->step5 end 3-(3-(Benzyloxy)phenyl)propanoic acid step5->end

General synthetic workflow for 3-(3-(Benzyloxy)phenyl)propanoic acid.

Biological Activities and Performance Comparison

Derivatives of this compound have demonstrated a range of biological activities, including G protein-coupled receptor (GPCR) antagonism, anti-inflammatory effects through cyclooxygenase (COX) inhibition, and antiproliferative activity against cancer cell lines.

GPR34 Antagonist Activity

Certain derivatives have been identified as potent antagonists of G protein-coupled receptor 34 (GPR34), a receptor implicated in neuropathic pain.[3] The activity of a notable derivative is compared with a known GPR34 antagonist below.

CompoundAssayIC50 (µM)
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid (5e) [3]GloSensor cAMP Assay0.680[3]
Tango Assay0.059[3]
YL-365 (Reference Antagonist) [4]GPR34 Antagonist Assay0.017

The GPR34 signaling pathway, upon activation by its endogenous ligand lysophosphatidylserine (LysoPS), involves coupling to Gαi/o, Gαq, and Gα12/13 proteins, leading to the modulation of downstream pathways like MAPK/ERK, PI3K/Akt, and NF-κB.[5][6]

GPR34_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LysoPS LysoPS GPR34 GPR34 LysoPS->GPR34 Gai Gαi/o GPR34->Gai Gaq Gαq GPR34->Gaq Ga1213 Gα12/13 GPR34->Ga1213 AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K PLC PLC Gaq->PLC RhoA RhoA Ga1213->RhoA cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MAPK_pathway MAPK/ERK Pathway DAG->MAPK_pathway Akt Akt PI3K->Akt Akt->MAPK_pathway NFkB_pathway NF-κB Pathway Akt->NFkB_pathway ROCK ROCK RhoA->ROCK ROCK->NFkB_pathway Cell Proliferation,\nSurvival, Inflammation Cell Proliferation, Survival, Inflammation MAPK_pathway->Cell Proliferation,\nSurvival, Inflammation Inflammation,\nImmune Response Inflammation, Immune Response NFkB_pathway->Inflammation,\nImmune Response

GPR34 signaling pathway and downstream effectors.
Anti-inflammatory Activity: COX Inhibition

Aryl propanoic acid derivatives are a known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[4] The inhibitory activity of some derivatives is compared to common NSAIDs below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib [4]14.20.4233.80
Diclofenac [4]0.090.051.80
Ibuprofen ~15~35~0.43

The mechanism of action involves the inhibition of prostaglandin synthesis from arachidonic acid.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_Inflammatory NSAIDs Aryl Propanoic Acid Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Mechanism of action of aryl propanoic acid derivatives as COX inhibitors.
Antiproliferative Activity

Several derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) [7]MCF-7 (Breast)6.93 ± 0.4[7]
HCT-116 (Colon)10.88 ± 0.8[7]
HeLa (Cervical)9.46 ± 0.7[7]
PC-3 (Prostate)12.17 ± 0.9[7]
Doxorubicin (Reference) [7]MCF-7 (Breast)4.17 ± 0.2[7]
HCT-116 (Colon)5.23 ± 0.3[7]
HeLa (Cervical)8.87 ± 0.6[7]

Experimental Protocols

General Synthesis of 3-(3-(Benzyloxy)phenyl)propanoic Acid Derivatives[4]
  • Benzylation: To a solution of 3-hydroxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents). Add benzyl bromide (1.2 equivalents) dropwise at room temperature. Reflux the mixture for 12-16 hours. Monitor the reaction by TLC. After completion, filter and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-(benzyloxy)phenylacetic acid.[4]

  • Further Steps: The crude product can be purified by column chromatography and then subjected to subsequent reactions such as reduction, halogenation, cyanation, and hydrolysis to obtain the desired 3-(3-(benzyloxy)phenyl)propanoic acid derivative.[4]

In Vitro COX Inhibition Assay[8]
  • Reagent Preparation: Prepare assay buffer, heme, and COX-1 or COX-2 enzymes. Dissolve test compounds in DMSO to create stock solutions and then serially dilute.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells. Add the various concentrations of the test compounds or vehicle control.

  • Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid. Incubate for a specific time at 37°C. Stop the reaction with a suitable stop solution (e.g., HCl).

  • Detection and Analysis: Measure the amount of prostaglandin produced using an appropriate method (e.g., EIA). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

MTT Assay for Cytotoxicity[9][10][11][12][13]
  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow start Seed Cells in 96-well Plate step1 Treat with Test Compounds start->step1 step2 Incubate step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate step3->step4 step5 Add Solubilization Solution step4->step5 end Measure Absorbance (570 nm) step5->end

Workflow for the MTT cytotoxicity assay.

Alternatives and Concluding Remarks

While this compound derivatives show promise, several alternatives exist for the targeted therapeutic areas. For inflammation and pain, traditional NSAIDs, selective COX-2 inhibitors, and non-NSAID options like acetaminophen and topical agents are available.[1][8][9] In oncology, a vast array of cytotoxic and targeted therapies are the standard of care.

The development of this compound derivatives as GPR34 antagonists for neuropathic pain represents a novel and promising therapeutic strategy. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The methodologies and comparative data presented in this guide provide a solid foundation for future research in this exciting area of drug discovery.

References

Validating the Structure of Synthesized 3-(Benzyloxy)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a critical first step in chemical and pharmaceutical research. However, the unambiguous confirmation of the synthesized compound's structure is equally vital to ensure the reliability and reproducibility of subsequent studies. This guide provides a comparative analysis of analytical techniques for validating the structure of synthesized 3-(Benzyloxy)propanoic acid. We present a comparison with its precursor, 3-hydroxypropanoic acid, and a structurally related analogue, 3-phenylpropanoic acid, supported by experimental data. Detailed experimental protocols for key analytical techniques are also provided.

Comparative Analysis of Spectroscopic Data

The validation of this compound's structure relies on a combination of spectroscopic methods. By comparing the obtained data with that of known related compounds, a high degree of confidence in the structure can be achieved. The following tables summarize the expected and reported spectroscopic data for this compound and two comparative compounds.

Table 1: ¹H NMR and ¹³C NMR Data Comparison

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Synthesized) ~7.25-7.40 (m, 5H, Ar-H), ~4.55 (s, 2H, -OCH₂Ph), ~3.80 (t, 2H, -OCH₂CH₂-), ~2.70 (t, 2H, -CH₂COOH), ~11.0-12.0 (br s, 1H, -COOH)~177 (C=O), ~138 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~73 (-OCH₂Ph), ~68 (-OCH₂CH₂-), ~35 (-CH₂COOH)
3-Hydroxypropanoic acid (Alternative 1) ~3.79 (t, 2H, -CH₂OH), ~2.59 (t, 2H, -CH₂COOH) (in D₂O)[1]~177.20 (C=O), ~58.12 (-CH₂OH), ~37.57 (-CH₂COOH) (in D₂O)[1]
3-Phenylpropanoic acid (Alternative 2) ~7.17-7.36 (m, 5H, Ar-H), ~2.93 (t, 2H, -CH₂Ar), ~2.67 (t, 2H, -CH₂COOH)[2]~179.04 (C=O), ~140.18 (Ar-C), ~128.56 (Ar-CH), ~128.24 (Ar-CH), ~126.27 (Ar-CH), ~35.59 (-CH₂Ar), ~30.49 (-CH₂COOH)[2]

Table 2: FT-IR and Mass Spectrometry Data Comparison

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound (Synthesized) ~2500-3300 (broad, O-H), ~1710 (strong, C=O), ~1100 (C-O)Expected [M]+: 180.08. Key fragments: loss of benzyl group (m/z 91), loss of COOH (m/z 45).
3-Hydroxypropanoic acid (Alternative 1) ~2500-3300 (broad, O-H), ~1715 (strong, C=O), ~1050 (C-O)[M-H]⁻: 89.02
3-Phenylpropanoic acid (Alternative 2) ~2500-3300 (broad, O-H), ~1700 (strong, C=O)[M]+: 150.07. Key fragments: loss of COOH (m/z 45), tropylium ion (m/z 91).

Experimental Workflow

The structural validation of a synthesized compound follows a logical workflow, beginning with purification and proceeding through various spectroscopic analyses.

G Workflow for Structural Validation of Synthesized Compounds cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

A Comparative Analysis of PROTAC Linkers: Featuring 3-(Benzyloxy)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its permeability, solubility, and the stability of the ternary complex it forms. This guide provides a comparative analysis of different PROTAC linkers, with a special focus on the emerging class of linkers containing a benzyloxy motif, such as that derived from 3-(Benzyloxy)propanoic acid.

The Pivotal Role of the Linker in PROTAC Function

The linker is far more than a simple tether; it actively participates in the formation of a productive ternary complex between the POI and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance or fail to achieve a conformation conducive to ternary complex formation, thereby diminishing degradation efficiency.

Comparative Analysis of Linker Types

PROTAC linkers are broadly categorized based on their chemical composition, with the most common being polyethylene glycol (PEG), alkyl chains, and more rigid structures. Linkers incorporating a benzyloxy group represent a class of more rigid linkers that offer distinct advantages.

Linker TypeRepresentative Structure FragmentKey CharacteristicsAdvantagesDisadvantages
Benzyloxy-Containing Benzyl group linked to an oxygen atomImparts a degree of rigidity; more lipophilic than PEG linkers.[1]- Can reduce the entropic penalty of ternary complex formation.[1]- May improve cell permeability.[1]- The aromatic ring can engage in pi-stacking interactions, potentially enhancing complex stability.[1][2]- May decrease aqueous solubility compared to PEG linkers.- Synthetic complexity can be higher than simple alkyl or PEG linkers.
Polyethylene Glycol (PEG) Repeating ethylene glycol unitsFlexible and hydrophilic.- Enhances aqueous solubility.[3][4]- Generally synthetically accessible.- High flexibility can lead to an entropic penalty upon binding.- Can be susceptible to metabolism.- May decrease cell permeability.[1]
Alkyl Saturated hydrocarbon chainFlexible and lipophilic.- Synthetically straightforward.- Can enhance cell permeability.- May lead to poor aqueous solubility and non-specific binding.[1]- High flexibility can result in unproductive binding modes.
Rigid (e.g., piperazine-based) Cyclic amine structuresConformational restriction.- Can pre-organize the PROTAC into a bioactive conformation.- May improve potency and selectivity.[4]- Lack of flexibility may hinder formation of a productive ternary complex for some targets.- Can be more synthetically challenging.

Performance Data of a PROTAC with a Benzyloxy-Containing Linker

PROTACTarget ProteinsDC50Cell LinePermeability (Caco-2 Papp A-B)Reference
ACBI1 SMARCA26 nMMV-4-112.2 x 10⁻⁶ cm/s[1]
SMARCA411 nMMV-4-11[1]
PBRM132 nMMV-4-11[1]

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Caco-2 Permeability (Papp A-B) is a measure of a compound's potential for intestinal absorption.

The data for ACBI1 suggests that the incorporation of a rigid, benzyloxy-like moiety in the linker is compatible with high degradation potency and good cell permeability.[1] The balance of rigidity and lipophilicity appears to be advantageous for this particular PROTAC.[1]

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the processes involved in PROTAC-mediated degradation and the steps for their evaluation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different linkers) Cell_Culture Cell Culture and Treatment Synthesis->Cell_Culture Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Cell_Culture->Degradation_Assay Permeability_Assay Permeability Assay (e.g., PAMPA, Caco-2) Cell_Culture->Permeability_Assay Solubility_Assay Solubility Assay (e.g., Kinetic, Thermodynamic) Cell_Culture->Solubility_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Solubility_Assay->Data_Analysis Candidate_Selection Lead Candidate Selection Data_Analysis->Candidate_Selection

Caption: A generalized workflow for the comparative evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blot)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MV-4-11, HEK293) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTACs to be tested in the appropriate cell culture medium.

    • Treat the cells with the PROTACs at various concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive intestinal absorption of compounds.

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The acceptor plate is filled with a buffer solution, typically PBS at pH 7.4.

  • Compound Addition:

    • The test PROTACs are dissolved in a buffer at a specific concentration and added to the donor wells of the filter plate.

  • Incubation:

    • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its composition significantly impacting the degrader's performance. While flexible PEG and alkyl linkers are widely used, linkers incorporating more rigid structures, such as the benzyloxy group, offer a promising strategy to enhance potency and cell permeability by providing conformational constraint and favorable physicochemical properties. The selection of the optimal linker remains highly dependent on the specific POI and E3 ligase pair, necessitating empirical evaluation of a diverse range of linker types. The protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this transformative therapeutic modality.

References

Purity validation of 3-(Benzyloxy)propanoic acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and detailed experimental protocols for validating the purity of 3-(Benzyloxy)propanoic acid against a certified reference standard. The accurate determination of purity is critical for ensuring the reliability, reproducibility, and safety of subsequent research and development applications.

Introduction to Purity Validation

This compound (CAS No: 27912-85-2, Molecular Formula: C₁₀H₁₂O₃) is a valuable building block in organic synthesis and medicinal chemistry.[1][2] The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, lead to the formation of unintended by-products, and compromise the safety and efficacy of final drug products. Therefore, rigorous purity validation using orthogonal analytical techniques is a mandatory step in quality control.

This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity assessment of a test sample of this compound against a reference standard.

Purity Assessment Methodologies

A combination of chromatographic and spectroscopic techniques is essential for an unambiguous assessment of both purity and structural identity.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of a sample by separating the main compound from its impurities.[4] Purity is typically expressed as the area percentage of the main peak.[3]

  • Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the molecular structure of the compound. By comparing the spectrum of the test sample to the reference standard, one can confirm the identity and detect the presence of structurally related impurities.[3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[3] When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities by their mass-to-charge ratio.

Comparative Data Presentation

The following tables summarize the expected analytical data for a high-purity reference standard of this compound compared with a hypothetical test sample containing potential process-related impurities.

Table 1: Comparative HPLC Purity Analysis

ParameterReference StandardTest Sample (Example)Analysis
Retention Time (t_R_) ~ 5.2 min~ 5.2 minThe retention time of the main peak in the test sample should match that of the reference standard.
Purity (Area %) ≥ 99.5%98.2%The area percentage of the main peak determines the purity.
Impurity Peaks None significantImpurity A (t_R_ ~ 3.1 min, 0.8%)Impurity B (t_R_ ~ 4.5 min, 1.0%)The test sample shows two significant impurities, indicating lower purity.

Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentReference StandardTest Sample (Example)Analysis
~ 10.5broad s1H, -COOHPresentPresentConfirms the carboxylic acid group.
7.30 - 7.40m5H, Ar-HPresentPresentConfirms the phenyl ring of the benzyl group.
4.58s2H, -OCH₂PhPresentPresentConfirms the benzylic methylene protons.
3.80t2H, -OCH₂CH₂-PresentPresentConfirms the methylene group adjacent to the ether oxygen.
2.75t2H, -CH₂COOHPresentPresentConfirms the methylene group adjacent to the carboxyl group.
Hypothetical Impurity--AbsentSmall signals at δ 3.65 (s)The presence of unassigned signals indicates impurities.

Table 3: Comparative Mass Spectrometry Data

ParameterReference StandardTest Sample (Example)Analysis
Technique LC-MS (ESI)LC-MS (ESI)Electrospray ionization is suitable for this molecule.
Ionization Mode NegativeNegativeNegative mode is preferred for readily forming the [M-H]⁻ ion from the carboxylic acid.[3]
Calculated Mass [M-H]⁻ 179.0710179.0710Based on the molecular formula C₁₀H₁₁O₃⁻.
Observed Mass [M-H]⁻ 179.0712179.0711The observed mass should closely match the calculated mass.
Other Observed Ions None significantm/z = 107.0492The presence of other ions can indicate impurities (e.g., m/z 107 could correspond to the benzyl alcohol fragment).

Purity Validation Workflow

The following diagram illustrates the logical workflow for the purity validation of a this compound test sample.

Purity_Validation_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing (Orthogonal Methods) cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample Receive Test Sample & Reference Standard (Ref Std) Prep Prepare Solutions for Test & Ref Std Sample->Prep HPLC HPLC Analysis Prep->HPLC NMR ¹H NMR Analysis Prep->NMR MS LC-MS Analysis Prep->MS Compare_Purity Compare HPLC Chromatograms (Purity, Impurity Profile) HPLC->Compare_Purity Compare_Structure Compare NMR Spectra (Structural Confirmation) NMR->Compare_Structure Compare_Mass Compare Mass Spectra (Molecular Weight Confirmation) MS->Compare_Mass Decision Final Purity Assessment: Sample Meets/Fails Specification Compare_Purity->Decision Compare_Structure->Decision Compare_Mass->Decision

References

A Comparative Guide to Analytical Methods for Detecting Impurities in 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-(Benzyloxy)propanoic acid is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods for detecting and quantifying impurities, complete with experimental protocols and performance data to aid in method selection and implementation.

Overview of Analytical Techniques

The most common and effective analytical techniques for impurity profiling of organic molecules such as this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different types of impurities. HPLC is a primary method for quantifying non-volatile impurities, while GC-MS is ideal for volatile and semi-volatile compounds.[1] NMR serves as an indispensable tool for structural elucidation of unknown impurities.

Comparison of Analytical Method Performance

The selection of an analytical method depends on the nature of the impurities and the specific requirements of the analysis, such as sensitivity and the need for structural information. The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of impurities in this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Applicable Impurities Non-volatile and thermally stable process-related impurities and degradation products (e.g., 3-(3-hydroxyphenyl)propanoic acid).[2]Volatile and semi-volatile impurities (e.g., residual solvents like benzyl alcohol).[2]A wide range of impurities, particularly for structural identification and quantification at higher levels.
Limit of Detection (LOD) 0.002 - 0.5 µg/mL[3]3 - 272 ng/mL[4]Typically in the 0.1-1% range for routine analysis, lower with specialized equipment.
Limit of Quantitation (LOQ) 0.007 - 1.7 µg/mL[3]Varies, can be in the low µg/mL to ng/mL range.Typically >0.1% for accurate quantification.
Linearity (R²) >0.99[4]>0.99[4]Quantitative NMR (qNMR) can achieve high linearity.
Accuracy (% Recovery) 85.7% - 110.5%[3]100% - 111% for many organic acids.[4]High accuracy with appropriate internal standards.
Precision (%RSD) 0.4% - 7.4%[3]<15%<5% for qNMR.
Sample Preparation Simple dissolution and filtration.[4]Often requires derivatization (e.g., silylation) to increase volatility.[5][6]Simple dissolution in a deuterated solvent.[2]
Structural Information Limited (retention time and UV spectrum).Provides mass spectrum for identification.[7]Provides detailed structural information.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard and sample for analysis.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a 50:50 mixture.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (for the carboxyl group) and/or a wavelength corresponding to the aromatic system's maximum absorbance.[2]

  • Data Analysis: Determine the retention time and peak area of the main component and any impurities. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[2]

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile).

  • Sample for analysis.

Procedure:

  • Sample Derivatization: Accurately weigh approximately 1 mg of the sample into a vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA. Seal the vial and heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 40-450.[2]

    • Ion Source Temperature: 230 °C.[2]

  • Data Analysis: Identify the peaks corresponding to the derivatized this compound and any volatile impurities by their retention times and mass spectra.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used for purity assessment.

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (optional).

  • Sample for analysis.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent. Add TMS if an internal standard is required.[2]

  • Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts (δ), splitting patterns, and integration values of the signals. For this compound, characteristic signals include those for the aromatic protons, the benzylic methylene protons (around 5 ppm), the two methylene groups of the propanoic acid chain, and the carboxylic acid proton (typically a broad singlet between 10-12 ppm).[2] The absence of significant impurity peaks confirms the sample's high purity.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of impurity analysis and the relationship between the analytical methods and the types of impurities they target.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 3-(Benzyloxy)propanoic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization if needed HPLC HPLC-UV Dissolution->HPLC NMR NMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Quantification Impurity Quantification HPLC->Quantification GCMS->Quantification Identification Structural Identification GCMS->Identification NMR->Identification Reporting Final Report Quantification->Reporting Identification->Reporting

Caption: General workflow for impurity analysis.

Method_Impurity_Relationship cluster_methods Analytical Methods cluster_impurities Impurity Types HPLC HPLC NonVolatile Non-Volatile/ Degradation Products HPLC->NonVolatile Primary Method Unknown Unknown Structures HPLC->Unknown Limited Info GCMS GC-MS Volatile Volatile/ Residual Solvents GCMS->Volatile Primary Method GCMS->Unknown MS Data NMR NMR NMR->NonVolatile Structural Confirmation NMR->Unknown Primary Method

Caption: Method suitability for impurity types.

References

Safety Operating Guide

Proper Disposal of 3-(Benzyloxy)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 3-(Benzyloxy)propanoic acid, a compound frequently used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

Essential Safety and Disposal Information

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. Disposal procedures should focus on preventing environmental release and ensuring the safety of all laboratory personnel.

Key Physical and Hazard Data
PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1]
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3]
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1]

Step-by-Step Disposal Procedures

The primary methods for the disposal of this compound are either collection as hazardous waste or, for small quantities, neutralization followed by drain disposal, provided local regulations permit this. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Method 1: Collection as Hazardous Waste (Recommended)

This is the preferred and safest method for disposing of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[4]

  • Conduct all handling and disposal procedures within a certified chemical fume hood.[4]

2. Waste Segregation and Collection:

  • Designate a specific, compatible, and properly labeled hazardous waste container for this compound waste. The container should be made of a material compatible with organic acids (e.g., high-density polyethylene - HDPE).

  • Do not mix with incompatible materials such as strong oxidizing agents.[4]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.[5]

  • Store the container in a cool, dry, and well-ventilated area, away from heat sources.[4]

  • Ensure the exterior of the container remains clean and free of contamination.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Method 2: Neutralization (For Small Quantities, with EHS Approval)

For very small quantities of this compound that are not contaminated with other hazardous materials (such as heavy metals or toxic organic chemicals[6][7]), neutralization may be an option. This should only be performed by trained personnel and with prior approval from your institution's EHS department.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat.

  • Perform the neutralization in a chemical fume hood.[6]

2. Preparation:

  • Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker.

  • Place the beaker in an ice bath to manage any heat generated during neutralization.[6]

3. Neutralization Procedure:

  • Slowly and carefully add the this compound waste to the basic solution while stirring continuously.[8]

  • Monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Continue adding the acid until the pH is within the neutral range of 5.5 to 9.5, as required for drain disposal.[6]

4. Drain Disposal:

  • Once the solution is neutralized and contains no other hazardous components, it may be permissible to dispose of it down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[6]

  • Verify with your local wastewater authority and institutional EHS that this practice is permitted.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the institutional EHS department.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: 3-(Benzyloxy)propanoic Acid Waste Generated B Is waste contaminated with other hazardous materials (e.g., heavy metals, solvents)? A->B E Collect as Hazardous Waste in a labeled, compatible container. B->E YES F Consult EHS for approval to neutralize small quantities. B->F NO C YES D NO N Arrange for hazardous waste pickup by EHS. E->N F->E NOT APPROVED I Perform neutralization procedure in a fume hood with appropriate PPE. F->I APPROVED G APPROVED H NOT APPROVED J Verify pH is between 5.5 and 9.5. I->J M Dispose down the drain with copious amounts of water (as per local regulations). J->M pH in range O Adjust pH J->O pH out of range K pH in range L pH out of range O->J

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(Benzyloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

3-(Benzyloxy)propanoic acid is classified as an irritant.[1] The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1] The following table summarizes its known GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications.

Hazard ClassGHS Hazard CodeHazard Statement
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles, Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when handling larger quantities or when there is a splash hazard.
Skin/Body Laboratory Coat, Chemical-Resistant ApronWear a lab coat and appropriate protective clothing to prevent skin exposure. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. Change gloves immediately if they become contaminated. For prolonged contact, consult the glove manufacturer's resistance data.
Respiratory N95 Respirator or higherIf the chemical is handled as a powder or there is a risk of generating dust, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation.[3] Respiratory protection should be used within a comprehensive respiratory protection program.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is essential for the safe handling and storage of this compound.

Handling Procedures:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Identify the location of the nearest eyewash station and safety shower.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid the formation of dust.[5]

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • During Use: Keep all containers of this compound tightly closed when not in use.[5]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[5]

Storage Procedures:
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • Given the ether linkage in the molecule, it is prudent to treat it as a potential peroxide former.[6][7] Date the container upon receipt and opening, and monitor for peroxide formation, especially if stored for an extended period. Store away from light and heat.[6]

  • Store in a dedicated corrosives or acid cabinet.[8] Wooden cabinets are preferable to metal as they are more resistant to corrosion from acid fumes.[8]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: Collect unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not pour this waste down the drain.[7]

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Container Decontamination:
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

  • The rinseate must be collected and disposed of as hazardous liquid waste.[9]

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[9]

Final Disposal:
  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental and Disposal Workflow

The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware & Work Surfaces handle_experiment->cleanup_decontaminate After experiment disp_solid Solid Waste (Unused chemical, contaminated items) cleanup_decontaminate->disp_solid disp_liquid Liquid Waste (Solutions containing the acid) cleanup_decontaminate->disp_liquid disp_container_solid Labeled Solid Waste Container disp_solid->disp_container_solid disp_container_liquid Labeled Liquid Waste Container disp_liquid->disp_container_liquid disp_final Dispose as Hazardous Waste via EHS disp_container_solid->disp_final disp_container_liquid->disp_final post_ppe Remove PPE disp_final->post_ppe Final step post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.